Eipa

Catalog No.
S526952
CAS No.
1154-25-2
M.F
C11H18ClN7O
M. Wt
299.76 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Eipa

CAS Number

1154-25-2

Product Name

Eipa

IUPAC Name

3-amino-6-chloro-N-(diaminomethylidene)-5-[ethyl(propan-2-yl)amino]pyrazine-2-carboxamide

Molecular Formula

C11H18ClN7O

Molecular Weight

299.76 g/mol

InChI

InChI=1S/C11H18ClN7O/c1-4-19(5(2)3)9-7(12)16-6(8(13)17-9)10(20)18-11(14)15/h5H,4H2,1-3H3,(H2,13,17)(H4,14,15,18,20)

InChI Key

QDERNBXNXJCIQK-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

5-(ethylisopropyl)amiloride, 5-(N-ethyl-N-isopropyl)amiloride, EIPA, ethylisopropylamiloride, N-amidino-3-amino-5-ethylisopropylamino-6-chloropyrazine carboxamide

Canonical SMILES

CCN(C1=NC(=C(N=C1Cl)C(=O)N=C(N)N)N)C(C)C

The exact mass of the compound Ethylisopropylamiloride is 299.1261 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrazines - Supplementary Records. It belongs to the ontological category of aromatic amine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanisms of Action and Signaling Pathways

Author: Smolecule Technical Support Team. Date: February 2026

EIPA's effects are mediated through both NHE1-dependent and NHE1-independent pathways, as illustrated below.

G This compound This compound NHE1 NHE1 Inhibition This compound->NHE1 NHE1_Independent NHE1-Independent Effects (Vacuolization, Organelle Stress) This compound->NHE1_Independent pHi ↑ Intracellular pH (pHi) NHE1->pHi Actin Actin Stress Fiber Formation pHi->Actin Myofibroblast Myofibroblast Differentiation pHi->Myofibroblast Cytokine Cytokine Secretion (TGFβ, IL-6) pHi->Cytokine Paraptosis Paraptosis-like Cell Death NHE1_Independent->Paraptosis CSC Suppressed Cancer Stem Cell (CSC) Activity NHE1_Independent->CSC PD_L1 Downregulation of PD-L1 Expression NHE1_Independent->PD_L1

This compound acts via NHE1-dependent pHi modulation and NHE1-independent organelle stress pathways.

  • NHE1-Dependent Signaling: By inhibiting NHE1, this compound prevents the recovery of intracellular pH (pHi) following an acid load. This intracellular alkalization is a critical signal for processes like actin stress fiber formation and the differentiation of fibroblasts into pro-fibrotic myofibroblasts, which is a hallmark of fibrotic diseases [1] [2]. This pathway also promotes the secretion of pro-fibrotic cytokines such as TGFβ and IL-6 [1].
  • NHE1-Independent Signaling: In cancer spheroids, this compound's cytotoxic effects occur even in NHE1-knockout cells [3]. These effects include massive cytoplasmic vacuolization, inhibition of autophagy, Endoplasmic Reticulum (ER) stress, mitochondrial damage, and a form of cell death resembling paraptosis [3]. This compound can also inhibit other NHE isoforms; for instance, inhibition of the endosomal NHE7 can suppress Cancer Stem Cell (CSC) activity and downregulate the immune checkpoint protein PD-L1 in non-small cell lung cancer (NSCLC) cells [4].

Key Experimental Protocols

The following workflows summarize common methodologies for studying this compound in fibrotic and cancer research.

G cluster_analysis Analysis Methods Start Cell Culture (CCL39 or WI38 fibroblasts) Pretreat Pre-treatment (1 hr) with/without this compound (e.g., 10 µM) Start->Pretreat Stimulate Stimulation with Pro-fibrotic Agonists (TGFβ, LPA, 5-HT for 24-48 hrs) Pretreat->Stimulate Analyze Analysis of Phenotypic Endpoints Stimulate->Analyze A1 Actin Stress Fibers (Phalloidin staining & microscopy) Analyze->A1 A2 Myofibroblast Differentiation (α-SMA immunostaining/ELISA) Analyze->A2 A3 Cytokine Secretion (ELISA for TGFβ, IL-6, IL-8) Analyze->A3 A4 Intracellular pH (pHi) (BCECF-AM fluorescence) Analyze->A4

Standard workflow for investigating this compound's anti-fibrotic effects in lung fibroblasts.

  • Cell Culture: Use fibroblasts such as CCL39 or WI38, maintained in high-glucose DMEM with 10% FBS [1] [2].
  • Treatment: Pre-treat cells with this compound (a common concentration is 10 µM) for 1 hour before stimulating with pro-fibrotic agonists like TGFβ (e.g., 5 ng/mL), Lysophosphatidic Acid (LPA), or Serotonin (5-HT) for 24-48 hours [1].
  • Analysis:
    • Actin Stress Fibers: Fix cells, permeabilize with Triton X-100, and stain with Alexa Fluor 488-conjugated phalloidin. Visualize and count stress fiber-positive cells using fluorescence microscopy [1] [2].
    • Myofibroblast Differentiation: Quantify the expression of α-Smooth Muscle Actin (α-SMA) via immunostaining or ELISA as a marker of differentiation [1].
    • Cytokine Secretion: Measure levels of secreted cytokines like TGFβ, IL-6, and IL-8 in the cell culture supernatant using ELISA [1].
    • Intracellular pH (pHi): Load cells with the fluorescent dye BCECF-AM and measure fluorescence to determine pHi changes [1].

G cluster_analysis2 Analysis Methods Start2 3D Spheroid Culture (e.g., MCF-7, MDA-MB-231 cells) Treat2 Long-term this compound Treatment (2-7 days, e.g., 1-10 µM) Start2->Treat2 Monitor Viability & Morphology Monitoring Treat2->Monitor Analyze2 Endpoint Analysis Monitor->Analyze2 B1 Cell Viability Assay (e.g., MTT) Analyze2->B1 B2 Cell Death Imaging (Propidium Iodide staining) Analyze2->B2 B3 Western Blot (ER stress, apoptosis markers) Analyze2->B3 B4 Tumorsphere Assay (CSC activity) Analyze2->B4

Standard workflow for evaluating this compound's anti-cancer effects in 3D models.

  • 3D Spheroid Culture: Grow cancer cells (e.g., MCF-7, MDA-MB-231, A549) as 3D spheroids in low-attachment plates using specialized medium [3].
  • Long-term Treatment: Treat spheroids with this compound (1-10 µM) for several days (2-7 days) to model chronic exposure [3].
  • Analysis:
    • Viability and Cytotoxicity: Use assays like MTT to measure viability. Employ Propidium Iodide (PI) staining to visualize spatial distribution of cell death within the spheroid [3].
    • Mechanistic Studies: Perform Western Blotting to detect markers of ER stress (e.g., CHOP), apoptosis (e.g., cleaved PARP), and DNA damage [3].
    • Cancer Stem Cell (CSC) Activity: Use tumorsphere formation assays in low-attachment plates. A reduction in the number and size of tumorspheres indicates suppressed CSC activity [4].

Quantitative Data Summary

The table below consolidates key quantitative findings from recent studies on this compound.

Experimental Context This compound Concentration Observed Effect (Quantitative) Significance/Note

| Idiopathic Pulmonary Fibrosis (IPF) (CCL39 fibroblasts) | Not specified [1] | Abolished actin stress fiber formation & α-SMA expression induced by TGFβ, LPA, 5-HT [1]. | Key pro-fibrotic processes inhibited. | | IPF (Cytokine Secretion) (CCL39 fibroblasts) | Not specified [1] | Reduced secretion of TGFβ, IL-6, and IL-8 induced by LPA, 5-HT, IL-1β [1]. | Attenuated pro-inflammatory environment. | | Breast Cancer (MCF-7 spheroids) 7-day treatment | 10 µM [3] | Reduced cell viability to ~10% of control [3]. | Effect was NHE1-independent (confirmed by knockout) [3]. | | Triple-Negative Breast Cancer (MDA-MB-231 spheroids) | 10 µM [3] | Reduced cell viability to ~50% of control [3]. | Potent monotherapy effect. | | Non-Small Cell Lung Cancer (NSCLC) (A549, H1299 cells) | 10-20 µM [4] | Suppressed tumorsphere formation; downregulated CSC markers (ALDH1A2, CD44) & PD-L1 [4]. | Suggests role in overcoming immune evasion. | | Cell Viability (IC₅₀) (A549 NSCLC, 2D culture) | ~20 µM (72hr) [4] | 50% inhibition of cell viability [4]. | Less potent than in 3D models. |

Research Implications and Considerations

This compound is a powerful research tool, but its application requires careful consideration of its properties.

  • Therapeutic Potential: this compound demonstrates strong potential in preclinical models for anti-fibrotic therapy (e.g., IPF) and oncology. Its ability to inhibit pro-fibrotic pathways and induce NHE1-independent cancer cell death in 3D models makes it a compelling candidate for further development [1] [3].
  • Critical Considerations for Use:
    • NHE1-Independent Effects: A significant portion of this compound's anti-cancer activity, especially in 3D cultures, is NHE1-independent. Data show its cytotoxic effects remain unchanged in NHE1-knockout cells [3]. Researchers must interpret results with caution and not attribute all effects solely to NHE1 inhibition.
    • Isoform Selectivity: this compound is not entirely specific to NHE1. It can inhibit other isoforms, such as the endosomal NHE7, which may contribute to its observed biological effects, like modulating PD-L1 expression [4].
    • Clinical Precedence and Caution: While this compound itself has not been tested in clinical trials, other NHE1 inhibitors like cariporide have shown mixed results. One major trial (EXPEDITION) was terminated due to an increased incidence of ischemic strokes, highlighting potential risks associated with systemic NHE1 inhibition, possibly related to effects on platelet function [5] [6].

This compound is a versatile inhibitor with complex mechanisms. A thorough understanding of its NHE1-independent actions and selectivity profile is essential for designing robust experiments and evaluating its true therapeutic potential.

References

EIPA cell signaling and endocytosis

Author: Smolecule Technical Support Team. Date: February 2026

An Overview of Endocytic Pathways

Endocytosis is a fundamental cellular process for internalizing materials, and it occurs through several distinct mechanisms. Understanding these pathways is crucial for researching the effects of inhibitors like EIPA. The table below summarizes the key endocytic pathways [1] [2].

Pathway/Type Key Features & Regulators Primary Cargo
Clathrin-Mediated Endocytosis (CME) Coated with clathrin and adaptor protein (AP-2); involves dynamin [1] [2]. Specific molecules (e.g., Low-density lipoprotein, transferrin) [2].
Caveolae-Mediated Endocytosis Caveolin-coated pits (caveolin-1, -2, -3); cholesterol and glycosphingolipid-rich [1] [2]. Cholesterol, glycosphingolipids [2].
CLIC/GEEC Pathway Clathrin-Independent Carriers; regulated by Galectin-3, small GTPases (Arf1, Cdc42) [1]. Fluid, glycosylphosphatidylinositol-anchored proteins, hyaluronic acid [1].
Macropinocytosis Actin-driven; non-specific uptake of large fluid volumes; "cell drinking" [1]. Extracellular fluid, solutes, antigens [1].
Phagocytosis Specialized for large particles; primarily in phagocytes (macrophages, neutrophils) [1]. Large particles (>0.5 µm), microorganisms, dead cells [1].

The relationships between these pathways and their intracellular trafficking can be visualized in the following diagram.

G PlasmaMembrane Plasma Membrane CME Clathrin-Mediated Endocytosis PlasmaMembrane->CME Caveolae Caveolae-Mediated Endocytosis PlasmaMembrane->Caveolae CLIC_GEEC CLIC/GEEC Pathway PlasmaMembrane->CLIC_GEEC Macropino Macropinocytosis PlasmaMembrane->Macropino Phago Phagocytosis PlasmaMembrane->Phago EarlyEndosome Early Endosome CME->EarlyEndosome Clathrin-Coated Vesicle Caveolae->EarlyEndosome Caveolin-Coated Vesicle CLIC_GEEC->EarlyEndosome CLIC/GEEC Vesicle Macropino->EarlyEndosome Macropinosome LateEndosome Late Endosome Phago->LateEndosome Phagosome EarlyEndosome->LateEndosome Recycling Recycling EarlyEndosome->Recycling Receptor Recycling Lysosome Lysosome LateEndosome->Lysosome Degradation Degradation Lysosome->Degradation

Overview of major endocytic pathways and intracellular trafficking.

Experimental Methods for Studying Endocytosis

To investigate these pathways, researchers employ a suite of tools, including chemical inhibitors and fluorescent labeling techniques. The following workflow outlines a general experimental approach [3].

G Step1 1. Cell Preparation & Seeding Step2 2. Pre-treatment with Inhibitors (e.g., this compound) Step1->Step2 Step3 3. Incubation with Tracer (Fluorescent Dextran/Dye) Step2->Step3 Step4 4. Wash & Quench (Remove extracellular tracer) Step3->Step4 Step5 5. Live-cell Imaging or Fixation Step4->Step5 Step6 6. Image Acquisition & Analysis Step5->Step6

General workflow for a fluid-phase endocytosis assay.

The table below details specific reagents and their applications in these assays [3].

Method/Reagent Readout / Mechanism Application in Endocytosis Assays
pHrodo Dextran Fluorescence intensity increases as pH decreases (non-fluorescent at neutral pH). No-wash, no-quench assay to monitor progression from early endosome (less acidic) to lysosome (highly acidic) [3].
Alexa Fluor Dextrans Stable fluorescent signal irrespective of pH changes. Requires a wash step or quenching of extracellular signal to analyze internalized tracer [3].
CellLight Fluorescent Proteins (BacMam) Stable signal from GFP/RFP fused to proteins targeted to specific organelles. Specific labeling of early endosomes, late endosomes, or lysosomes in live or fixed cells [3].
LysoTracker Probes Stains acidic organelles (lysosomes, late endosomes) with a stable signal. Labels all acidic compartments; does not distinguish between different endocytic stages. Multiplexes well with other dyes [3].
FM Dyes Lipophilic dyes insert into the outer membrane leaflet and fluoresce intensely. Stains the plasma membrane and becomes internalized in endocytic vesicles. Requires a wash step [3].

Key Considerations for Robust Experimental Design

When studying endocytosis, particularly with pharmacological inhibitors, several critical points must be considered to ensure robust and interpretable results [1].

  • Limitations of Pharmacological Inhibitors: Many small-molecule inhibitors, including this compound, can have off-target effects at higher concentrations. For instance, this compound is a known inhibitor of Na+/H+ exchangers (NHE) and can affect macropinocytosis, but its specificity for other endocytic pathways should be verified. Relying solely on a single inhibitor is not sufficient to define an endocytic mechanism [1].
  • Employ Genetic Validation: To complement inhibitor studies, use genetic approaches such as RNA interference (siRNA) or CRISPR-Cas9 knockout to knock down or knock out key proteins involved in a specific pathway (e.g., clathrin, caveolin, dynamin). Concordant results from pharmacological and genetic methods provide much stronger evidence for the involvement of a particular pathway [1].
  • Use Multiple Tracers and Assays: Do not rely on a single assay. Combine fluid-phase tracers (like dextran) with methods that track the uptake of specific ligands or receptors. This multi-pronged approach helps build a more complete and reliable picture of the cellular uptake process [1] [3].

Future Research Directions

While this compound is a recognized tool in cell biology, its specific mechanisms and quantitative effects on various signaling pathways remain an active area of research. Future studies could focus on:

  • Defining precise IC50 values for this compound across different endocytic pathways in various cell lines.
  • Elucidating the off-target profile of this compound in greater detail to better interpret experimental results.
  • Exploring its therapeutic potential in diseases where aberrant endocytosis or signaling plays a role, using the experimental frameworks described.

References

EIPA Targets & Quantitative Biological Effects

Author: Smolecule Technical Support Team. Date: February 2026

Aspect Details
Primary Known Target Sodium-Hydrogen Exchanger (NHE); specifically NHE1 & NHE7 [1] [2]
IC₅₀ for NHE 0.033 μg/mL (approx. 110 nM) in a sodium-hydrogen exchanger activity assay [1]
Effect on pHᵢ Decreases intracellular pH (acidification) [3]
Effect on Oxidative Phosphorylation Significantly decreases Oxygen Consumption Rate (OCR) in pancreatic (BxPC3) and breast (MDA-MB-157) cancer cells [3]
Effect on Glycolysis No significant change in lactate or pyruvate levels in BxPC3 and MDA-MB-157 cells [3]
Effect on Cancer Stem Cells (CSCs) Suppresses CSC activity in Non-Small Cell Lung Cancer (NSCLC) cells; reduces tumorsphere formation and downregulates stem cell markers (ALDH1A2, ABCG2, CD44, CD133) [2]
Effect on PD-L1 Expression Downregulates PD-L1 cell surface expression in NSCLC cells via inhibition of STAT3 activity [2]
Effect on Cell Viability (NSCLC) Suppresses A549 and H1299 NSCLC cell proliferation without inducing apoptosis; disrupts cell cycle progression [2]

Detailed Experimental Protocols

For researchers looking to replicate key findings, here are the methodologies from the cited literature.

Mitochondrial Stress Test to Measure Oxidative Phosphorylation [3]
  • Purpose: To determine the effect of EIPA on mitochondrial oxygen consumption rate (OCR).
  • Cell Treatment: Maintain cells in growth medium containing 10 μM this compound for 18-20 hours before the assay.
  • Assay Medium: Use non-buffered DMEM-based mito-stress test assay medium, with or without glucose, glutamine, and sodium pyruvate.
  • Measurement: Measure basal OCR using a flux analyzer (e.g., XF24 from Agilent). Subsequently, inject a series of compounds sequentially:
    • Oligomycin (1 μM): ATP synthase inhibitor.
    • FCCP (1 μM): Mitochondrial membrane uncoupler.
    • Rotenone (1 μM) + Antimycin A (1 μM): Complex I and III inhibitors.
  • Data Analysis: OCR is expressed relative to the cell number in each well.
Intracellular pH (pHi) Measurement [3]
  • Cell Preparation: Plate cells 48 hours prior to assay in a 24-well plate.
  • Dye Loading: Load cells with the pH-sensitive fluorescent dye BCECF-AM.
  • Fluorescence Measurement: Use a fluorescence plate reader to take ratio metric measurements (Ex490/Em530 for pH-sensitive, Ex440/Em530 for pH-insensitive).
  • Calibration: Perform a calibration curve at the end of each experiment using the protonophore nigericin (10 μM) in a high-K⁺ buffer at defined pH levels (e.g., 6.5 and 7.5).
  • NHE Activity Assay: To confirm this compound's effect, induce an acid load using NH₄Cl and then monitor the pHi recovery in a HEPES-buffered solution in the presence or absence of this compound.
Cancer Stem Cell (CSC) Tumorsphere Formation Assay [2]
  • Culture Conditions: Use low-attachment 6-well plates and serum-free tumorsphere cultivation medium. The medium is supplemented with:
    • 1% methylcellulose (to prevent cell aggregation)
    • 0.4% BSA
    • Growth factors: 10 ng/ml EGF and 10 ng/ml bFGF
    • Other supplements: 2.5 μg/ml insulin, 0.5X B27, 1 μg/ml hydrocortisone, 4 μg/ml heparin
  • Cell Seeding: Seed cells at a density of 5x10³ cells/well.
  • Drug Treatment: Treat cells with this compound (e.g., 10-20 μM).
  • Incubation and Analysis: Incubate for 14 days. Count tumorspheres with a diameter larger than 100 μm under an inverted microscope.
Analysis of PD-L1 Cell Surface Expression [2]
  • Cell Treatment: Treat NSCLC cells (e.g., A549, H1299) with this compound (e.g., 10-20 μM) for a specified period (e.g., 24-72 hours). Alternatively, use NHE7 knockdown via siRNA.
  • Staining: Harvest cells and stain with a fluorescently conjugated anti-PD-L1 antibody.
  • Detection: Analyze the stained cells using a flow cytometer to quantify PD-L1 expression levels on the cell surface.

This compound Mechanism of Action in Cancer Cells

The diagram below illustrates the key cellular mechanisms and pathways affected by this compound treatment.

eipa_mechanism This compound This compound NHE1 NHE1 This compound->NHE1 Inhibits NHE7 NHE7 This compound->NHE7 Inhibits pHi pHi NHE1->pHi Lowers NHE7->pHi Lowers STAT3 STAT3 NHE7->STAT3 Inhibits Activity Mitochondrial_Fusion Mitochondrial_Fusion pHi->Mitochondrial_Fusion Increases OxPhos OxPhos pHi->OxPhos Decreases CSC_Activity CSC_Activity pHi->CSC_Activity Suppresses PD_L1 PD_L1 STAT3->PD_L1 Reduces Expression

This compound inhibits NHE1 and NHE7, lowering intracellular pH (pHi) and impacting cancer cell processes including metabolism, mitochondrial dynamics, stemness, and immune signaling [1] [3] [2].

Key Research Implications

  • Therapeutic Potential: this compound presents a dual mechanism of action by targeting cancer cells through metabolic disruption and reduction of CSC activity, while also potentially enhancing anti-tumor immunity by downregulating PD-L1 [2].
  • Challenging Paradigms: this compound's effect of decreasing oxidative phosphorylation while increasing mitochondrial fusion challenges the conventional view that fused mitochondrial networks are always associated with enhanced respiration [3].
  • Research Application: These protocols provide a foundation for investigating pH-dependent metabolic reprogramming and its consequences in cancer biology.

References

Core Concepts: Inhibitors and Their Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

To understand the research context, it is essential to know what these compounds are:

  • Dynamin: A GTPase protein essential for the fission of vesicles during clathrin-mediated endocytosis [1].
  • Dynasore: A chemical inhibitor that targets the GTPase activity of dynamin, thereby blocking clathrin-mediated endocytosis. It is known for its rapid but reversible action [1].
  • EIPA (5-(N-ethyl-N-isopropyl)amiloride): A potent inhibitor of macropinocytosis, a dynamin-independent endocytic pathway [2].

Comparative Analysis of Dynamin Inhibitors

The following table summarizes the key characteristics and experimental findings for Dynasore, other dynamin inhibitors, and this compound, based on the reviewed literature.

Inhibitor Primary Target Effect on VEGFR2 Internalization Key Signaling Effects (Off-Target) Notes on Specificity
Dynasore Dynamin (GTPase) Inhibits ~25% (clathrin-dependent portion) [2] No effect on VEGFR2 phosphorylation; inhibits Akt phosphorylation [2]. Multiple documented off-target effects, including on cholesterol homeostasis & actin [2] [1].
Dyngo 4a Dynamin Inhibits ~25% (clathrin-dependent portion) [2] Inhibits VEGFR2 phosphorylation; no effect on Akt phosphorylation [2]. Improved potency over dynasore, but still shows off-target effects [2] [1].
Dynole 34-2 Dynamin Inhibits ~25% (clathrin-dependent portion) [2] Inhibits VEGFR2 phosphorylation; inhibits Akt phosphorylation [2]. Shows discrepant effects on signaling [2].
This compound Macropinocytosis/NHE Inhibits ~70% (macropinocytosis portion) [2] Inhibits VEGF-induced ERK1/2 phosphorylation; effect is reversible [2]. Used to block the major pathway for VEGFR2 internalization. Specificity can be validated via "uncoupling assay" [2].

Essential Experimental Protocols

When conducting research with these inhibitors, the following methodologies are critical for generating reliable data.

Internalization Assay (Biotinylation)

This protocol is used to quantify the endocytosis of cell surface receptors like VEGFR2 [2].

  • Step 1: Surface Protein Labeling. Incubate cells with a membrane-impermeable, cleavable biotinylation reagent on ice.
  • Step 2: Induce Internalization. Move cells to a warm medium (e.g., 37°C) with VEGF for a set time (e.g., 15 minutes). A control plate remains on ice.
  • Step 3: Strip Surface Biotin. Treat the warmed cells with a reducing agent (e.g., MESNA) to cleave and remove biotin still present on the cell surface.
  • Step 4: Pull-Down and Quantify. Lyse the cells and isolate the internalized biotinylated proteins (now protected from stripping) using streptavidin beads. Analyze the levels of your receptor of interest (e.g., VEGFR2) via Western blot.
The "Uncoupling Assay" for Specificity Validation

This assay is crucial for determining whether an inhibitor's effect on a signaling pathway is due to blocking endocytosis or to an off-target effect [2].

  • Step 1: Pretreat and Stimulate. Pre-treat cells with the endocytic inhibitor (e.g., Dynasore or this compound).
  • Step 2: Withdraw the Inhibitor. Remove the drug-containing medium and wash the cells thoroughly.
  • Step 3: Re-stimulate and Assess. Incubate the cells with fresh medium containing the growth factor (e.g., VEGF) and measure the activation of the signaling pathway (e.g., ERK1/2 phosphorylation).
  • Interpretation: If signaling is restored after the inhibitor is washed out, the drug's effect was specific and reversible (likely due to blocking endocytosis). If signaling remains blocked, it suggests a persistent off-target effect on the signaling molecules themselves.

Visualizing the Experimental Workflow

The diagram below outlines the key decision points in a rigorous experimental workflow for studying endocytosis and signaling, incorporating the use of multiple inhibitors and validation assays.

clusterAssay Perform Internalization Assay clusterSignal Perform Signaling Assay Start Start InhibitDynamin Inhibit with Dynamin Blocker (e.g., Dynasore) Start->InhibitDynamin InhibitMacropin Inhibit with Macropinocytosis Blocker (e.g., this compound) Start->InhibitMacropin InhibitBoth Inhibit with Both Blockers Start->InhibitBoth InternalizationAssay Measure Receptor Internalization InhibitDynamin->InternalizationAssay SignalingAssay Measure Downstream Signaling Output InhibitDynamin->SignalingAssay InhibitMacropin->InternalizationAssay InhibitMacropin->SignalingAssay InhibitBoth->InternalizationAssay InhibitBoth->SignalingAssay Validate Validate Specificity with Uncoupling Assay InternalizationAssay->Validate SignalingAssay->Validate End End Validate->End

Experimental workflow for analyzing endocytosis and signaling.

Key Takeaways for Researchers

  • Avoid Isolated Inhibitor Studies: Never rely on a single dynamin inhibitor like Dynasore to conclude that a process is dynamin-dependent. The inconsistent and contradictory effects on signaling between different dynamin inhibitors make this approach unreliable [2].
  • Employ a Multi-Pronged Strategy: The most robust experimental design uses a combination of approaches. This includes using multiple chemical inhibitors (e.g., Dynasore, Dyngo 4a, and Dynole) targeting the same protein, alongside genetic methods (e.g., siRNA knockdown, dominant-negative mutants) to confirm findings [2] [1].
  • Validate with the Uncoupling Assay: Whenever a chemical inhibitor affects a signaling pathway, perform the uncoupling assay to test if the effect is truly due to inhibited endocytosis or an off-target artifact [2].
  • This compound and Dynasore are Complementary, Not Directly Comparable: They block different endocytic pathways. Using them in conjunction (sometimes both in one experiment) can help dissect the contribution of clathrin-mediated endocytosis versus macropinocytosis to a cellular process [2].

References

Comprehensive Application Notes and Protocols for EIPA-Mediated Macropinocytosis Inhibition in Research and Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Macropinocytosis and Its Pharmacological Inhibition

Macropinocytosis is an actin-dependent endocytic process that enables cells to internalize large volumes of extracellular fluid and solutes through large vesicles called macropinosomes (0.2-10 μm in diameter). This evolutionarily conserved mechanism serves as a critical pathway for nutrient scavenging in metabolically active cells, particularly under conditions of metabolic stress or high energy demand [1]. Unlike receptor-mediated endocytosis, macropinocytosis involves nonspecific bulk uptake of extracellular material through ruffling and closure of plasma membrane extensions, resulting in the formation of macropinosomes that subsequently fuse with lysosomes for content degradation [2].

The significance of macropinocytosis extends across multiple physiological and pathological contexts. In cancer biology, macropinocytosis is upregulated in many transformed cells, particularly those expressing oncogenic Ras, where it serves to acquire extracellular proteins that can be degraded to support amino acid pools and metabolic needs [3]. In bone homeostasis, recent research has demonstrated that osteoclasts utilize macropinocytosis to meet the substantial nutrient and bioenergetic demands during their differentiation from macrophage precursors [1]. Additionally, macropinocytosis plays important roles in immune surveillance, pathogen internalization, and the progression of various diseases including atherosclerosis, neurodegenerative disorders, and renal dysfunction [2] [4].

5-(N-ethyl-N-isopropyl) amiloride (EIPA) has emerged as one of the most widely used pharmacological inhibitors for studying macropinocytosis. This compound functions primarily as a Na+/H+ exchanger (NHE) blocker that disrupts the ion transport and membrane dynamics essential for macropinosome formation and maturation [2]. While this compound remains a valuable research tool, recent drug repurposing screens have identified additional promising inhibitors, including imipramine (IC₅₀ = 131 nM), which acts by inhibiting membrane ruffle formation—a critical early step in macropinocytosis [2]. The continued development and optimization of macropinocytosis inhibitors offer significant therapeutic potential for various pathological conditions characterized by dysregulated nutrient scavenging and cellular growth control.

Mechanism of Action of this compound in Macropinocytosis Inhibition

This compound exerts its inhibitory effect on macropinocytosis through multiple interconnected mechanisms that disrupt the complex cellular process of macropinosome formation. The compound primarily functions as a potent inhibitor of sodium-hydrogen exchangers (NHEs), particularly NHE1, which plays a critical role in regulating intracellular pH and volume homeostasis [1] [2]. By blocking NHE activity, this compound disrupts the ion flux and osmotic balance required for the formation and extension of membrane ruffles, thereby impairing the initial stages of macropinocytosis.

The inhibition of macropinocytosis by this compound has profound consequences on cellular metabolism and function, particularly in specialized cells with high energy demands. In osteoclast differentiation, this compound treatment significantly reduces the uptake of fluorescent dextran (a macropinocytosis marker) to 36.8% of control levels at 20 μg/mL concentration, demonstrating potent inhibition of fluid-phase endocytosis [1]. This impairment of nutrient scavenging directly impacts cellular energy production, as evidenced by reduced oxidative phosphorylation and glycolysis, ultimately leading to suppressed osteoclast differentiation and bone-resorptive capacity [1]. The diagram below illustrates the molecular mechanism of this compound action and its cellular consequences:

G This compound This compound NHE NHE This compound->NHE Inhibits Ruffles Ruffles NHE->Ruffles Disrupts formation Macropinosome Macropinosome Ruffles->Macropinosome Impairs maturation Nutrients Nutrients Macropinosome->Nutrients Reduces uptake mTORC1 mTORC1 Nutrients->mTORC1 Decreases activation Differentiation Differentiation mTORC1->Differentiation Suppresses

The molecular events depicted above demonstrate how this compound-induced macropinocytosis inhibition creates a cascade of cellular effects that ultimately impact critical processes such as osteoclast differentiation, cancer cell proliferation, and immune cell function. This mechanistic understanding provides the foundation for utilizing this compound as both a research tool and potential therapeutic agent in conditions characterized by pathological macropinocytosis.

Comprehensive this compound Concentration Guidelines for Experimental Use

Optimal this compound Concentrations Across Cell Types and Experimental Systems

The effective concentration of this compound for macropinocytosis inhibition varies depending on the cell type, experimental context, and specific readout being measured. Based on comprehensive analysis of recent literature, the following tables summarize the optimal concentration ranges for this compound across different experimental systems:

Table 1: this compound concentrations for in vitro macropinocytosis inhibition in various cell types

Cell Type This compound Concentration Experimental Context Key Findings Source
RAW 264.7 macrophages 5 μg/mL Osteoclast differentiation 80% cell viability; significant inhibition of TRAP-positive osteoclast formation [1]
Bone marrow-derived macrophages (BMMs) 5 μg/mL Osteoclast differentiation Reduced macropinosome count from 10.67±1.53 to 2.33±0.58 per cell [1]
RAW 264.7 macrophages 20 μg/mL Dextran uptake assay 63.2% inhibition of TMR-dextran uptake [1]
J774.A1 macrophages 2 mM amiloride (parent compound) Macropinocytosis inhibition >80% cell viability; effective fluid-phase uptake inhibition [5]
Various cell types (general screening) 10-25 μM Macropinocytosis inhibition Commonly used range for initial inhibitor studies [2]

Table 2: this compound efficacy in disease models and comparison with other inhibitors

Model System Intervention Outcome Comparative Efficacy Source
Ligature-induced periodontitis model This compound (in vivo) Dose-dependent bone mass restoration Significant reduction in osteoclast activity [1]
Ovariectomy-induced bone loss This compound (in vivo) Early bone mass restoration Suppressed osteoclast differentiation [1]
RAW 264.7 cells This compound vs. Zoledronate Osteoclast inhibition Comparable efficacy between compounds [1]
Macropinocytosis screening This compound vs. Imipramine Inhibition efficiency Imipramine IC₅₀ = 131 nM; potentially more potent [2]
Concentration-Dependent Effects and Therapeutic Potential

The efficacy of this compound demonstrates a clear dose-response relationship across experimental systems. In osteoclast differentiation studies, this compound at 5 μg/mL significantly reduced the formation of TRAP-positive multinucleated osteoclasts and decreased the expression of key osteoclast markers including cathepsin K, TRAP, and NFATC1 [1]. At higher concentrations (20 μg/mL), this compound produced more profound inhibition of macropinocytic activity but began to demonstrate increased cytotoxicity, underscoring the importance of concentration optimization for specific experimental applications [1].

The therapeutic potential of this compound is particularly promising in pathological bone resorption contexts. In both ligature-induced periodontitis and ovariectomy-induced bone loss models, inhibition of macropinocytosis with this compound led to early, dose-dependent restoration of bone mass, suggesting its potential as a clinical intervention for bone-related diseases [1]. The comparable efficacy observed between this compound and the established bone resorption inhibitor zoledronate further supports its therapeutic relevance [1].

Detailed Experimental Protocols for Macropinocytosis Inhibition

In Vitro Macropinocytosis Inhibition Assay in Macrophages

This protocol describes a standardized approach for assessing macropinocytosis inhibition by this compound in macrophage cell lines, incorporating best practices from multiple methodological sources [1] [5].

Materials and Reagents:

  • Cell line: RAW 264.7 macrophages or bone marrow-derived macrophages (BMMs)
  • This compound stock solution: 50 mg/mL in DMSO (store at -20°C)
  • Cell culture medium appropriate for the cell type
  • TMR-dextran (70 kDa, lysine-fixable) or Dextran-CF640R (10,000 MW)
  • Phosphate-buffered saline (PBS), ice-cold
  • Fixative: 4% paraformaldehyde in PBS
  • Flow cytometry buffer (PBS with 1% FBS)
  • Optional: TRAP staining kit for osteoclast differentiation studies

Procedure:

  • Cell Plating and Pre-treatment:

    • Plate J774.A1 or RAW 264.7 macrophages at a density of 2 × 10⁴ cells per well in a 24-well dish [5].
    • Incubate for 14-16 hours to allow cell attachment and stabilization.
    • Replace medium with fresh media containing this compound at the desired concentration (typically 5 μg/mL for differentiation studies or 20 μg/mL for acute uptake inhibition) [1].
    • Incubate with this compound for 1 hour to ensure proper inhibitor uptake and target engagement.
  • Macropinocytosis Assay:

    • Following pre-treatment, replace medium with fresh inhibitor solution containing fluorescent dextran tracer (25 μg/mL for positive controls) [5].
    • Incubate for an additional 1-3 hours to allow macropinocytosis of the tracer.
    • Terminate uptake by placing cells on ice and washing twice with ice-cold PBS.
  • Sample Processing and Analysis:

    • For flow cytometry: Scrape cells, resuspend in PBS, and analyze using an Accuri C6 flow cytometer or equivalent [5]. Calculate relative macropinocytosis as the ratio of mean fluorescence of the this compound-treated sample to the untreated control.
    • For microscopy: Fix cells with 4% paraformaldehyde after the uptake period, then image using appropriate fluorescence microscopy. The macropinocytic index can be calculated as the percentage of cell area occupied by dextran-positive compartments [3].
    • For osteoclast differentiation studies: Continue culture with RANKL and M-CSF for 3-5 days with maintained this compound treatment, then assess differentiation via TRAP staining and F-actin ring formation [1].
In Vivo Application in Bone Disease Models

For in vivo studies, this compound has demonstrated efficacy in murine models of pathological bone loss. The following approach has been successfully employed in both ligature-induced periodontitis and ovariectomy-induced bone loss models [1]:

Materials and Reagents:

  • This compound suitable for in vivo administration (sterile filtration recommended)
  • Appropriate vehicle control
  • Animal model: C57BL/6 mice (8-10 weeks old) for bone loss models

Procedure:

  • Disease Model Establishment:

    • For periodontitis model: Place ligatures around maxillary second molars.
    • For osteoporosis model: Perform bilateral ovariectomy surgery.
    • Allow 3-7 days for model establishment before initiating treatment.
  • This compound Administration:

    • Administer this compound via appropriate route (local injection for periodontitis, systemic for osteoporosis).
    • Utilize a dose escalation approach to determine optimal in vivo concentration.
    • Continue treatment for 1-2 weeks with regular monitoring.
  • Outcome Assessment:

    • Analyze bone mass restoration via micro-CT imaging.
    • Assess osteoclast activity through histomorphometry of TRAP-stained sections.
    • Evaluate macropinocytosis markers in tissue sections via immunohistochemistry.

Technical Considerations and Optimization Strategies

Cell Viability and Inhibitor Specificity

When implementing this compound for macropinocytosis studies, several technical considerations are essential for obtaining reliable and interpretable results:

  • Viability Assessment: Comprehensive cell viability testing is crucial, especially at higher this compound concentrations. The CCK-8 assay or similar viability assays should be performed concurrently with inhibition studies. Research indicates that viability remains above 80% at this compound concentrations below 5 μg/mL, but decreases significantly at higher concentrations (20 μg/mL) [1].

  • Inhibitor Specificity Controls: this compound may affect other cellular processes beyond macropinocytosis. Include appropriate controls to distinguish macropinocytosis from other endocytic pathways:

    • Clathrin-mediated endocytosis: Use 20 μg/mL chlorpromazine as inhibitor control [5]
    • Caveolae-mediated endocytosis: Use 300 μM genistein as inhibitor control [5]
    • Energy-dependent endocytosis: Include 4°C incubation control to block all active endocytosis [5]
  • Alternative Inhibitors: For studies requiring high specificity, consider emerging macropinocytosis inhibitors such as imipramine, which demonstrates potent inhibition (IC₅₀ = 131 nM) with minimal effects on other endocytic pathways [2].

Methodological Optimization and Validation
  • Dextran Tracer Selection: For optimal macropinocytosis assessment, use 70 kDa dextran conjugates, as lower molecular weight dextrans may label other endocytic pathways [3]. Tetramethylrhodamine (TMR) conjugates are preferred over FITC due to better pH stability in acidic macropinosomal environments [3].

  • Temporal Considerations: Macropinocytosis is a dynamic process, and inhibition may vary depending on the experimental timeline. For differentiation studies (e.g., osteoclastogenesis), maintain this compound treatment throughout the process, as brief exposures may not sustain inhibition [1].

  • Inflammatory Context Considerations: Under inflammatory conditions simulated by LPS treatment, macropinocytic activity increases significantly. This compound concentration may need adjustment in these contexts, as LPS further accelerates differentiation and increases macropinocytic activity [1].

Conclusion and Future Perspectives

The systematic application of this compound as a macropinocytosis inhibitor provides valuable insights into cellular nutrient scavenging mechanisms and their pathophysiological significance. The concentration guidelines and detailed protocols presented here offer researchers a standardized approach for investigating macropinocytosis across various experimental contexts, with particular relevance to bone biology, cancer metabolism, and therapeutic development.

The emerging recognition of macropinocytosis as a therapeutic target in multiple disease states underscores the importance of continued optimization of inhibition strategies. Future directions include the development of more specific inhibitors with improved safety profiles, such as imipramine and other compounds identified through systematic drug repurposing screens [2]. Additionally, combination therapies targeting both macropinocytosis and related metabolic pathways (e.g., mTORC1 signaling) may yield enhanced therapeutic efficacy in conditions characterized by dysregulated nutrient acquisition and cellular growth control [4].

As research in this field advances, the protocols and concentrations outlined here will serve as a foundation for standardized assessment of macropinocytosis inhibition, facilitating comparative analyses across studies and accelerating the translation of basic findings into therapeutic applications.

References

EIPA stock solution preparation and storage

Author: Smolecule Technical Support Team. Date: February 2026

EIPA Stock Solution Preparation & Storage

The table below consolidates the standard protocols for preparing and storing this compound stock solutions from multiple supplier datasets.

Parameter Specifications
Molecular Weight 299.76 g/mol (Freebase) [1] [2] [3] / 336.22 g/mol (Hydrochloride salt) [4]
Purity ≥98% to 99.98% (Batch-dependent) [1] [2] [3]
Recommended Solvent DMSO (Moisture-absorbing DMSO reduces solubility; use fresh DMSO for best results) [4] [2].
Solubility in DMSO ~60 mg/mL (~200 mM, Freebase) [2] / 130 mg/mL (386.65 mM, Hydrochloride) [4] / 135 mg/mL (450.36 mM, Freebase, sonication recommended) [3].
Stock Solution Concentration A 10-100 mM concentration in DMSO is commonly used for in vitro studies.
Long-Term Storage -20°C for the powder (up to 3 years) [2] [3]. -80°C for stock solutions in DMSO (6 months to 1 year) [4] [3].
Short-Term Storage +4°C (for powder) [1].

| Critical Handling Notes | 1. Protect from moisture. [3] 2. Sealed storage. [4] 3. Aliquot stock solutions to avoid repeated freeze-thaw cycles [4]. |

Experimental Protocols for this compound Application

The following table outlines specific methodologies for using this compound in key experimental models, based on cited literature.

Experimental Model This compound Concentration & Form Incubation Time Key Findings / Purpose Citation
TRPP3 Channel Inhibition (X. laevis oocytes) 100 μM (from DMSO stock) 30 minutes Suppressed TRPP3-mediated Ca²⁺ uptake [4]. [4]
Macropinocytosis Inhibition (HT-29 & MIA PaCa-2 cells) 20 μM (from DMSO stock) 2 hours Blocked macropinocytosis-mediated uptake [4]. [4]
Autophagy Enhancement (IEC-18 cells) 300 μM (from DMSO stock) 6 hours Enhanced autophagy via NHE3 inhibition [4]. [4]
Cell Proliferation Assay (MKN28 cells) 5-100 μM (from DMSO stock) 48 hours Suppressed proliferation dose-dependently [4] [3]. [4] [3]
*In Vivo Anti-inflammatory* (Mouse air pouch model) 10 mg/kg (Oral administration in formulation) Single dose Inhibited LPS-induced leukocyte infiltration [4]. [4]
*In Vivo Xenograft Study* (BALB/c mice) 10 mg/kg (Intraperitoneal injection in formulation) See protocol Assayed macropinocytosis in tumors [3]. [3]

Workflow and Mechanism of Action

The diagram below illustrates the general workflow for preparing this compound for in vitro experiments.

G Start Start this compound Stock Preparation Weigh Weigh this compound powder Start->Weigh Solvent Add fresh, anhydrous DMSO Weigh->Solvent Dissolve Vortex or sonicate to dissolve Solvent->Dissolve Aliquot Aliquot into small tubes Dissolve->Aliquot Store Store at -80°C Aliquot->Store Use Thaw aliquot for use Store->Use

This compound is a multi-target inhibitor, and its primary mechanisms of action in cellular experiments are summarized in the diagram below.

G This compound This compound Entry into Cell NHE Inhibits Na+/H+ Exchanger (NHE) This compound->NHE TRPP3 Inhibits TRPP3 Channel This compound->TRPP3 Prolif Suppresses Cell Proliferation NHE->Prolif contributes to pH Disrupts intracellular pH NHE->pH leads to Ca Alters Ca²⁰⁷⁸ signaling TRPP3->Ca leads to Macro Inhibits Macropinocytosis Autophagy Enhances Autophagy pH->Macro inhibits pH->Autophagy induces

Key Considerations for Experimental Design

  • Solvent Control: Always include a DMSO vehicle control in your experiments. The final DMSO concentration in cell culture media should typically be kept below 0.1-0.5% to avoid cytotoxicity.
  • In Vivo Formulations: For animal studies, this compound is not administered in pure DMSO. Standard formulations use a mixture such as 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline [2] [3]. These formulations should be prepared fresh and used immediately for optimal results.
  • Batch-Specific Data: Always consult the Certificate of Analysis (CoA) for your specific batch of this compound for exact purity, molecular weight, and storage recommendations [1].

References

EIPA Inhibition Protocol for Macropinocytosis Assays

Author: Smolecule Technical Support Team. Date: February 2026

This protocol details the use of EIPA to specifically inhibit macropinocytosis, a major fluid-phase endocytosis pathway. The summarized experimental parameters are based on current methodologies [1] [2] [3].

Summary of Key Experimental Parameters for this compound Treatment

Parameter Recommended Specification Application & Notes
Stock Solution 50-100 mM in DMSO [1] [3] Store at -80°C; avoid repeated freeze-thaw cycles.
Working Concentration 25 - 50 µM [1] [3] Effective for inhibiting macropinocytosis without gross toxicity [3].
Pre-treatment Time 30 minutes [1] Critical step to inhibit pathways before adding cargo.
Uptake Phase with Cargo 50 min - 2 hours [1] [3] Co-incubate this compound with fluorescent tracer (e.g., FITC-dextran).
Cell Line Example Primary Neurons [1], Cancer Cell Lines [2], Gracilariopsis lemaneiformis [3] Confirms broad applicability across diverse cell types.
Step-by-Step Procedure
  • Preparation of this compound Solution

    • Prepare a 50 mM stock solution of this compound by dissolving the compound in high-purity DMSO [1].
    • On the day of the experiment, thaw the stock solution and dilute it in your cell culture medium (e.g., PBS or sterile seawater for algal cultures) to achieve the final working concentration of 25-50 µM [1] [3].
  • Cell Pre-treatment (30 Minutes)

    • For cells in a 48-well plate, carefully remove the existing culture medium.
    • Add 30 µL of the diluted this compound working solution to the cells. Ensure the solution is at room temperature to avoid thermal shock [1].
    • Return the plate to the cell culture incubator and incubate for 30 minutes. This pre-treatment is crucial for this compound to effectively block the Na+/H+ exchangers and inhibit macropinocytosis before you introduce the endocytic tracer [1].
  • Uptake Assay

    • Without removing the this compound solution, add your fluorescent endocytic tracer (e.g., 0.1 mg/mL FITC-dextran or FITC-sucrose) directly to the wells [1] [3].
    • Incubate the cells for the desired uptake period (e.g., 50 minutes to 2 hours) under normal culture conditions [1] [3].
  • Termination and Analysis

    • After the uptake period, carefully aspirate the medium and wash the cells 2-3 times with PBS or sterile seawater to remove any extracellular fluorescent tracer [1] [3].
    • Fix the cells with 4% paraformaldehyde at 4°C for 2 hours [1] [3].
    • Proceed with your chosen method of analysis, such as fluorescence microscopy to count and measure endocytic vesicles or flow cytometry to quantify tracer uptake [1] [2].

Critical Considerations for Your Assay

  • Inclusion of Controls: Always include a vehicle control (DMSO at the same dilution as used for this compound) to account for any effects of the solvent itself [3].
  • Mechanism of Action: this compound is a specific inhibitor of macropinocytosis. It works by inhibiting Na+/H+ exchangers, which disrupts the ion fluxes necessary for the formation of macropinosomes [2] [3]. A significant reduction in the internalization of high molecular weight dextran (e.g., 70 kDa) upon this compound treatment is a strong indicator of macropinocytic activity [2].
  • Optimization is Key: The provided concentrations and times are a robust starting point. It is highly recommended to perform a dose-response curve in your specific experimental system to determine the optimal conditions that maximize inhibition while minimizing off-target or cytotoxic effects [3].

Experimental Workflow and Mechanism

The following diagram illustrates the logical workflow of the this compound inhibition assay, from setup to analysis.

eipa_protocol start Assay Setup step1 Prepare this compound Stock (50mM in DMSO) start->step1 step2 Dilute in Medium (25-50 µM) step1->step2 step3 Pre-treat Cells (30 min, 37°C) step2->step3 step4 Add Tracer (FITC-Dextran) step3->step4 step5 Co-incubate (50 min - 2 hr) step4->step5 step6 Wash & Fix Cells step5->step6 step7 Image & Analyze step6->step7 end Interpret Data step7->end

This diagram outlines the core mechanistic role of this compound in a macropinocytosis assay.

eipa_mechanism stimulus Growth Factor/Oncogene ruffling Membrane Ruffling & Actin Remodeling stimulus->ruffling macropinosome Macropinosome Formation ruffling->macropinosome cargo_uptake Fluid-Phase Uptake (e.g., Dextran) macropinosome->cargo_uptake inhibition This compound Inhibits Na+/H+ Exchangers inhibition->macropinosome  Inhibits blocked Blocked Macropinocytosis inhibition->blocked

Research Context and Application

This compound is widely used to study nutrient uptake in cancer cells [2] and the internalization mechanisms of various cargos, including cell-penetrating peptides (CPPs) [4] [5]. The 30-minute pre-treatment is a consistent feature across these diverse biological systems [1] [3].

References

VEGF/VEGFR2 Signaling: Core Pathways & Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the downstream pathways of VEGFR2 is crucial for designing experiments involving its modulation. The following diagram summarizes the key signaling cascades activated upon VEGF binding, which regulate critical endothelial cell behaviors.

G VEGF/VEGFR2 Core Signaling Pathways cluster_0 Proliferation & Gene Expression cluster_1 Survival & Metabolism cluster_2 Migration & Permeability VEGF_VEGFR2 VEGF-A / VEGFR2 PLCg PLCγ VEGF_VEGFR2->PLCg PI3K PI3K VEGF_VEGFR2->PI3K FAK Focal Adhesion Kinase (FAK) VEGF_VEGFR2->FAK Ras_MAPK Ras/MAPK Pathway PLCg->Ras_MAPK activates eNOS eNOS PLCg->eNOS CellProliferation Cell Proliferation & Gene Expression Ras_MAPK->CellProliferation Akt Akt PI3K->Akt CellSurvival Cell Survival Akt->CellSurvival Paxillin Paxillin FAK->Paxillin CellMigration Cell Migration & Cytoskeletal Rearrangement Paxillin->CellMigration VascularPerm Increased Vascular Permeability eNOS->VascularPerm

This network is regulated by key interactions, such as direct contact between endothelial cells and pericytes (mediated by N-cadherin), which downregulates phosphorylated VEGFR2 (pY951) and promotes vascular stability [1]. The table below summarizes the core components and functions of these pathways.

Signaling Pathway Key Components Primary Cellular Functions Role in Angiogenesis
Ras/MAPK [2] PLCγ → Ras → Raf → MEK → ERK1/2 Cell proliferation, gene expression Endothelial cell growth and division
PI3K/Akt [2] [3] PI3K → Akt Cell survival, metabolism, growth Inhibition of endothelial cell apoptosis
FAK/Paxillin [2] FAK → Paxillin Cell migration, cytoskeletal rearrangement Guidance of sprouting endothelial cells
PLCγ/eNOS [2] PLCγ → PKC → eNOS → NO Vascular permeability, vasodilation Increases nutrient/waste exchange; can cause edema

Detailed Experimental Protocols

While a specific protocol for EIPA was not located, the following sections detail established and highly relevant methodologies for investigating VEGF/VEGFR2 signaling and its functional outcomes, which can be adapted for this compound studies.

In Vitro VEGFR2 Inhibition Assay

This protocol, adapted from a 2025 study, outlines the use of a selective VEGFR2 inhibitor to investigate signaling and function in human induced pluripotent stem cell (hiPSC)-derived endothelial cells (ECs) and pericytes [1].

  • Primary Cell Culture: Isolate and expand isogenic human ECs and pericytes from hiPSCs. Culture ECs in Endothelial Cell Growth Medium (ECGM) supplemented with 10 µM SB-431542 and 25-50 ng/mL VEGF-A. Culture pericytes in a specialized Pericyte Medium [1].
  • VEGFR2 Inhibition: Treat cells with a selective VEGFR2 inhibitor (e.g., 1-10 µM, requires dose optimization). A vehicle control (e.g., DMSO) must be included.
  • Functional Assays:
    • Migration Assay: Seed pericytes or ECs in a culture insert. Create a scratch ("wound") and monitor cell migration into the gap over 12-48 hours using live-cell imaging. VEGFR2 inhibition is expected to enhance pericyte migration [1].
    • Permeability Assay: Grow ECs to confluence on a Transwell membrane. Add a fluorescent tracer (e.g., FITC-dextran) to the upper chamber and measure its appearance in the lower chamber over time using a fluorometer. VEGFR2 inhibition should decrease permeability and increase Transendothelial Electrical Resistance (TEER) [1].
  • Downstream Signaling Analysis:
    • Western Blot: Lyse cells and perform protein electrophoresis. Probe membranes with antibodies against phospho-VEGFR2 (Y951), total VEGFR2, and downstream effectors like phospho-STAT3 [4]. GAPDH or β-actin should be used as a loading control.
    • Immunofluorescence: Culture cells on glass coverslips. After treatment, fix, permeabilize, and stain with antibodies against N-cadherin (to visualize endothelial-pericyte contact) and α-Smooth Muscle Actin (αSMA, a pericyte marker) [1] [4].
In Vivo Model of Neovascularization

This protocol describes the use of a laser-induced Choroidal Neovascularization (CNV) mouse model to test the efficacy of VEGFR2-targeting drugs in a living organism [4].

  • CNV Induction: Anesthetize C57BL/6J mice (8-12 weeks old) and use a laser photocoagulator to rupture Bruch's membrane at several points around the optic nerve. This creates focal lesions that mimic the neovascularization seen in diseases like neovascular Age-related Macular Degeneration (nAMD) [4].
  • Drug Administration:
    • Intravitreal Injection: Administer the drug (e.g., 1-2 µL of a VEGFR2 inhibitor like apatinib) via a micro-syringe directly into the vitreous humor of the eye. Bevacizumab (anti-VEGF-A) is a common positive control [4].
    • Subconjunctival Injection: As a less invasive alternative, inject the drug into the subconjunctival space [4].
  • Tissue Harvesting and Analysis:
    • Timeline: Sacrifice mice 7-14 days post-laser induction.
    • CNV Size Quantification: Enucleate the eyes, fix, and dissect the retinal pigment epithelium (RPE)-choroid-sclera complex. Stain choroidal vasculature with Isolectin B4 (IB4) and image via confocal microscopy. Measure the area and volume of the CNV lesions using image analysis software [4].
    • Molecular Analysis: Homogenize entire eyeballs or micro-dissected ocular tissues. Perform Western blot analysis to measure levels of VEGFA and αSMA to assess both angiogenesis and fibrosis [4].

Quantitative Data from Recent Studies

The following table summarizes key quantitative findings from recent preclinical studies targeting the VEGFR2 pathway, providing reference points for expected outcomes.

Study Model Treatment Key Quantitative Findings Reference
hiPSC-derived ECs/Pericytes VEGFR2 inhibitor ↑ Pericyte migration; ↑ Endothelial barrier function (TEER); ↓ Phospho-VEGFR2 (Y951) [1]

| Laser-induced CNV Mouse | Apatinib (VEGFR2 TKI) Intravitreal/Subconjunctival | ↓ CNV lesion size; ↓ VEGFA and αSMA protein expression (Western blot) | [4] | | Laser-induced CNV Mouse | Bevacizumab (anti-VEGF-A) Intravitreal | ↓ CNV lesion size; ↓ VEGFA and αSMA protein expression | [4] | | ARPE-19 Cells (in vitro) | Apatinib (VEGFR2 TKI) | ↓ VEGFA and αSMA fluorescence intensity; ↓ STAT3 phosphorylation | [4] |

Research Context and Future Directions

This compound is primarily known as an inhibitor of Na+/H+ exchangers (NHE) and can also block macropinocytosis, a VEGF-A-stimulated process in endothelial cells. Its use in VEGF signaling studies often relates to investigating the non-canonical, metabolic aspects of angiogenesis or vascular permeability.

The field is moving beyond simple VEGF-A blockade. Future directions include:

  • Targeting Specific Phosphorylation Sites: Inhibiting specific VEGFR2 phospho-sites (e.g., pY951) rather than the whole receptor to fine-tune therapy [1].
  • Novel Therapeutic Agents: Development of bispecific antibodies (e.g., targeting VEGF-A and VEGF-C), extended-release tyrosine kinase inhibitors (TKIs), and gene therapies for sustained VEGF pathway suppression [5].
  • Combination Therapies: Targeting both VEGF signaling and parallel pathways involved in fibrosis (e.g., via STAT3) to improve long-term outcomes in diseases like nAMD [4].

References

Application Notes: Dual Inhibition of Endocytic Pathways

Author: Smolecule Technical Support Team. Date: February 2026

The combined use of EIPA (5-(N-ethyl-N-isopropyl)amiloride) and Dynasore allows researchers to simultaneously inhibit two major, independent endocytic pathways: macropinocytosis and dynamin-dependent endocytosis (which includes clathrin-mediated endocytosis) [1] [2].

This combination is crucial when a cargo (e.g., a virus, growth factor, or receptor) can utilize multiple routes to enter the cell. Inhibiting only one pathway may be insufficient to block entry or alter signaling, as the cargo can simply switch to the alternative route. Concurrent inhibition can lead to a complete blockade of internalization, enabling the study of downstream biological consequences.

Key Experimental Findings

The table below summarizes the differential effects of dynamin inhibitors and this compound, alone and in combination, based on recent studies:

Inhibitor Primary Target Effect on VEGFR2 Internalization Effect on VEGF-Induced ERK1/2 Phosphorylation Reversibility of Effect
Dynasore Dynamin (blocks CME) Partial inhibition (~25% reduction) [1] Inhibits via off-target effects [1] Reversible [1]
Dyngo 4a Dynamin (blocks CME) Partial inhibition [1] Not specified in results Information not available in search results
Dynole 34-2 Dynamin (blocks CME) Partial inhibition [1] Not specified in results Information not available in search results
This compound Macropinocytosis (blocks NHE) Strong inhibition (larger fraction than dynasore) [1] Inhibits [1] Reversible [1]
Dynasore + this compound CME & Macropinocytosis Complete inhibition of VEGFR2 endocytosis [1] Information not available in search results Information not available in search results

The effectiveness of this combination is not limited to VEGF signaling. Research on Influenza A Virus (IAV) entry has also demonstrated that while neither dynasore nor this compound alone could fully prevent infection, combined treatment completely blocked viral entry, confirming the redundancy of these pathways [2].

Experimental Protocol for Combined Inhibition

This protocol is adapted from cell-based studies investigating VEGFR2 trafficking and signaling [1].

Cell Preparation and Pretreatment
  • Culture Human Umbilical Vein Endothelial Cells (HUVECs) in appropriate medium until they reach 70-90% confluence.
  • Crucially, starve the cells in serum-free medium for several hours (typically 2-6 hours) prior to the experiment. This quiesces the cells and reduces background signaling.
Inhibitor Treatment
  • Prepare working concentrations of the inhibitors in the appropriate solvent (usually DMSO). Common final concentrations are:
    • Dynasore: 80-100 µM
    • This compound: 25-50 µM
  • Pre-incubate the cells with the inhibitors for a set period (e.g., 30-60 minutes) before stimulation with VEGF.
  • Include control groups:
    • Vehicle control (DMSO only)
    • Individual inhibitor treatments (Dynasore alone, this compound alone)
    • Combination treatment (Dynasore + this compound)
Stimulation and Internalization Assay
  • Stimulate the cells with VEGF (e.g., 50 ng/mL) for a defined period (e.g., 15 minutes) to trigger VEGFR2 activation and internalization. Maintain the inhibitors in the medium during this step.
  • To measure VEGFR2 internalization, use a cell surface biotinylation assay:
    • Label surface proteins with a membrane-impermeable biotinylation reagent at 4°C.
    • Shift to 37°C to allow internalization.
    • Strip remaining surface biotin with a reducing agent.
    • Lyse cells, pull down biotinylated proteins (streptavidin beads), and quantify internalized VEGFR2 via Western blot.
Signaling Output Analysis
  • To analyze downstream signaling (e.g., phosphorylation of ERK1/2 and Akt), lyse the cells after VEGF stimulation directly in SDS sample buffer.
  • Analyze the phosphorylation status of key signaling molecules by Western blot using phospho-specific antibodies.

Critical Validation: The Uncoupling Assay

A critical consideration when using pharmacological inhibitors is the potential for off-target effects—where the drug affects a process unrelated to its intended target. The cited research highlights that dynamin inhibitors, in particular, can have off-target impacts on signaling pathways that are independent of their effect on endocytosis [1].

To confirm that an observed effect is truly due to endocytosis inhibition and not an off-target artifact, you should perform an uncoupling assay [1]. The workflow below outlines this key validation step.

G Start Start: Pre-treat cells with inhibitor Step1 Stimulate with VEGF (Measure signaling output) Start->Step1 Step2 Withdraw inhibitor (Wash cells thoroughly) Step1->Step2 Step3 Re-stimulate with VEGF (Measure signaling output again) Step2->Step3 Decision Is signaling restored after inhibitor withdrawal? Step3->Decision ConclusionYes Conclusion: Effect is specific. Inhibition was due to blockade of endocytosis. Decision->ConclusionYes Yes ConclusionNo Conclusion: Off-target effect. Drug directly inhibits the signaling molecule. Decision->ConclusionNo No

Important Considerations for Researchers

  • Reversibility is Key: The uncoupling assay depends on the reversible nature of the inhibitor. The cited research confirms that the effects of both Dynasore and this compound are reversible upon washing [1].
  • Control for Solvent: Always use a vehicle control (e.g., DMSO) at the same concentration as your inhibitor treatments to rule out solvent effects.
  • Mechanistic Insight: Using this compound and dynasore together not only blocks internalization but helps delineate the contribution of macropinocytosis versus clathrin-mediated endocytosis to a biological process.

References

EIPA in Endothelial Cell Research: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to EIPA and Its Mechanism of Action

This compound (5-(N-ethyl-N-isopropyl)amiloride) is a potent inhibitor of macropinocytosis, a fluid-phase endocytic process that plays crucial roles in endothelial cell biology. As a sodium-hydrogen exchanger (NHE) inhibitor, this compound specifically targets NHE proteins on the plasma membrane, leading to disruption of sodium proton exchange and subsequent inhibition of macropinosome formation [1]. In endothelial cells, macropinocytosis serves as a major pathway for the internalization of activated receptors, with approximately 70% of VEGFR2 molecules internalizing through this route upon VEGF stimulation [1]. The remaining 30% internalize through clathrin-mediated endocytosis, which is dynamin-dependent but this compound-insensitive. This specific inhibitory profile makes this compound an invaluable pharmacological tool for dissecting endocytic pathways and their contributions to endothelial signaling, barrier function, and angiogenesis.

Key Cellular Effects and Research Applications

This compound exerts multiple effects on endothelial cell biology through its inhibition of macropinocytosis and potentially other NHE-dependent processes. The table below summarizes the key experimental findings and applications of this compound in endothelial cell research:

Table 1: Key Cellular Effects and Research Applications of this compound in Endothelial Cells

Cellular Process Experimental Effect of this compound Research Application
VEGFR2 Internalization Inhibits ~70% of VEGF-induced VEGFR2 uptake [1] Dissecting endocytic routes of growth factor receptors
Receptor Signaling Blocks VEGF-induced ERK1/2 phosphorylation (reversibly) [1] Studying macropinocytosis-dependent signaling pathways
Combination Inhibition Completely blocks VEGFR2 endocytosis when combined with dynasore [1] Investigating cross-talk between endocytic pathways
Experimental Validation Serves as specific macropinocytosis inhibitor in "uncoupling assays" [1] Controlling for off-target effects of endocytic inhibitors

Experimental Protocols

This compound Treatment for Macropinocytosis Inhibition

Table 2: this compound Preparation and Standard Treatment Conditions

Parameter Specification
Stock Solution 50 mM in DMSO (store at -20°C)
Working Concentration 20-50 µM (diluted in cell culture medium)
Treatment Duration 30-60 minutes pre-incubation before stimulation
Vehicle Control 0.1% DMSO (v/v) in culture medium
Cell Type Primary HUVECs or other endothelial cell models

Step-by-Step Protocol:

  • Prepare complete endothelial cell growth medium (EGM) supplemented with growth factors and serum according to your specific endothelial cell type requirements.
  • Thaw this compound stock solution (50 mM in DMSO) at room temperature and vortex briefly.
  • Dilute this compound stock in pre-warmed EGM to achieve a final concentration of 20-50 µM. Gently mix by inversion.
  • Aspirate existing medium from endothelial cells (typically 70-80% confluent) and add the this compound-containing medium.
  • Incubate cells at 37°C, 5% CO₂ for 30-60 minutes to allow this compound to take effect before applying experimental stimuli (e.g., VEGF).
  • Include vehicle control (0.1% DMSO) and untreated control conditions in parallel.
Internalization Assay Using Cell Surface Biotinylation

This protocol is adapted from methods described in the search results for quantifying VEGFR2 internalization [1].

Reagents and Equipment:

  • Sulfo-NHS-SS-Biotin
  • Quenching solution (100 mM glycine in PBS)
  • Streptavidin-coated beads
  • Lysis buffer (1% Triton X-100, 150 mM NaCl, 50 mM Tris-HCl, pH 7.4, with protease inhibitors)
  • VEGF-A₁₆₅ (50 ng/mL)

Procedure:

  • Cell Surface Biotinylation:

    • Culture HUVECs in 6-well plates until 80-90% confluent
    • Wash cells twice with ice-cold PBS-CM (PBS with 1 mM MgCl₂ and 0.1 mM CaCl₂)
    • Add sulfo-NHS-SS-Biotin (0.5 mg/mL in PBS-CM) and incubate at 4°C for 30 minutes with gentle rocking
    • Quench unreacted biotin with glycine solution (100 mM in PBS-CM) for 10 minutes at 4°C
  • Internalization Phase:

    • Wash cells twice with warm serum-free medium
    • Pre-treat with this compound (50 µM) or vehicle control for 45 minutes at 37°C
    • Stimulate with VEGF (50 ng/mL) for 15 minutes at 37°C to initiate internalization
    • Immediately transfer plates to ice and wash with ice-cold PBS to stop internalization
  • Streptavidin Pull-down and Quantification:

    • Lyse cells in lysis buffer with gentle rotation for 30 minutes at 4°C
    • Clarify lysates by centrifugation at 16,000 × g for 15 minutes
    • Incubate supernatants with streptavidin-coated beads for 2 hours at 4°C
    • Wash beads extensively and elute bound proteins
    • Analyze internalized VEGFR2 by Western blotting using anti-VEGFR2 antibodies
Uncoupling Assay for Specificity Validation

This protocol validates whether this compound's effects on signaling are specifically due to macropinocytosis inhibition rather than off-target effects [1].

Procedure:

  • Plate HUVECs in 12-well plates and grow to 80% confluence
  • Pre-treat cells with this compound (50 µM) or vehicle control for 45 minutes
  • For non-reversed condition: Stimulate with VEGF (50 ng/mL) for 10 minutes in continued presence of this compound
  • For reversed condition:
    • Remove this compound-containing medium
    • Wash twice with warm serum-free medium
    • Add fresh medium without this compound
    • Stimulate with VEGF (50 ng/mL) for 10 minutes
  • Analyze ERK1/2 phosphorylation by Western blot using phospho-specific antibodies

Expected Results: Genuine macropinocytosis-dependent signaling should be restored after this compound washout, while off-target effects would persist.

Signaling Pathways and Experimental Workflows

The following diagram illustrates this compound's mechanism of action in inhibiting VEGFR2 internalization and signaling through the macropinocytosis pathway:

G VEGF VEGF Ligand VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Binding Macropinocytosis Macropinocytosis VEGFR2->Macropinocytosis ~70% ClathrinRoute Clathrin-Mediated Endocytosis VEGFR2->ClathrinRoute ~30% Signaling Downstream Signaling (ERK1/2, Akt) Macropinocytosis->Signaling Promotes ClathrinRoute->Signaling Modulates This compound This compound Treatment This compound->Macropinocytosis Inhibits

Diagram 1: this compound inhibition of VEGFR2 internalization via macropinocytosis. This compound specifically blocks approximately 70% of VEGFR2 internalization that occurs through macropinocytosis, while the remaining 30% that occurs through clathrin-mediated endocytosis is unaffected. This selective inhibition helps researchers dissect the contribution of each pathway to downstream signaling events.

Data Interpretation and Technical Considerations

Expected Experimental Outcomes
  • Complete inhibition of macropinocytosis should be observed as ~70% reduction in VEGFR2 internalization while transferrin uptake (clathrin-mediated) remains largely unaffected
  • Reversible inhibition of VEGF-induced ERK1/2 phosphorylation following this compound washout indicates specific macropinocytosis-dependent signaling
  • Combination with dynasore (dynamin inhibitor) should result in near-complete blockade of VEGFR2 internalization, confirming the two major pathways have been targeted
Troubleshooting Common Issues
  • Cytotoxicity: Extended this compound exposure (>2 hours) or higher concentrations (>100 µM) may cause non-specific cytotoxic effects; include viability assays
  • Incomplete inhibition: Verify this compound concentration, pre-incubation time, and stock solution age
  • Vehicle effects: Always include DMSO vehicle controls matched to final concentration in this compound treatments
  • Cell type variability: Primary endothelial cells (HUVECs, BOECs) show more physiological macropinocytosis rates compared to immortalized lines

Research Applications in Endothelial Cell Biology

Angiogenesis Studies

This compound has been instrumental in demonstrating the critical role of macropinocytosis in VEGF-mediated angiogenic signaling. Research shows that specifically inhibiting this pathway with this compound significantly impairs downstream signaling to ERK1/2, establishing macropinocytosis as essential for proper angiogenic activation rather than merely a housekeeping endocytic route [1].

Endothelial Barrier Function

While not directly covered in the search results, the mechanism of this compound inhibition suggests applications in studying endothelial barrier integrity. Since macropinocytosis contributes to solute transport across endothelial barriers, this compound can be used to investigate transcellular transport mechanisms separately from paracellular pathways.

Receptor Trafficking Studies

The specificity of this compound for macropinocytosis makes it valuable for dissecting complex receptor trafficking pathways in endothelial cells. By comparing this compound treatment with dynamin inhibitors (dynasore, dyngo 4a, dynole), researchers can determine the relative contributions of different endocytic routes to receptor homeostasis and signaling amplification [1].

Conclusion

This compound serves as a specific and reversible inhibitor of macropinocytosis in endothelial cell research, providing crucial insights into VEGF receptor trafficking and signaling mechanisms. The protocols outlined here enable researchers to effectively utilize this compound for dissecting endocytic pathways, validating signaling dependencies, and controlling for potential off-target effects of pharmacological inhibitors. Proper application of these methods, including the uncoupling assay for specificity validation, ensures accurate interpretation of this compound's effects on endothelial cell biology and contributes to more reliable research outcomes in vascular biology and angiogenesis studies.

References

EIPA dose-response curve establishment

Author: Smolecule Technical Support Team. Date: February 2026

EIPA Quantitative Data Summary

Parameter Value Context / Assay
NHE IC₅₀ 0.033 μg/mL / 110 nM [1] Sodium-hydrogen exchanger activity assay [1]
Macropinocytosis Inhibition Effective inhibitor [2] Used to inhibit fluid-phase solute internalization [2]
In Vitro Stock Solution (DMSO) 60 mg/mL (200.16 mM) [1] Selleckchem recommended stock [1]
In Vitro Working Concentration 10-100 μM [1] e.g., 30 min pre-treatment in cell research [1]
In Vivo Dosage (Mouse Model) 3 mg/kg [1] Subcutaneous (s.c.) administration in atherogenesis model [1]

This compound's Mechanism of Action in Macropinocytosis

This compound inhibits macropinocytosis by targeting Na+/H+ exchangers (NHEs), plasma membrane proteins crucial for this process [1]. The following diagram illustrates the signaling pathway and this compound's point of inhibition.

G Stimulus Stimulus PKC PKC Stimulus->PKC Activates NHE NHE PKC->NHE Stimulates Actin Actin NHE->Actin NHE Activity Promotes This compound This compound This compound->NHE Inhibits Ruffles Ruffles Actin->Ruffles Polymerization & Remodeling Macropinosome Macropinosome Ruffles->Macropinosome Fusion & Closure

Diagram 1: this compound inhibits growth factor-induced macropinocytosis by blocking NHE, a key step in actin-driven membrane ruffle formation.

Protocol: Establishing a Dose-Response Curve for this compound

This protocol outlines the key steps for generating a dose-response curve to quantify this compound's inhibition of macropinocytosis, adapted from general dose-response methodology [3].

Experimental Design and Reagent Setup
  • Cell Lines: Select relevant cell types. The protocol has been successfully applied in macrophages, dendritic cells, and cancer cells [2].
  • This compound Dilution Series: Prepare a concentration gradient. A typical range might be from 1 nM to 100 μM. Prepare a 10 mM stock solution in DMSO, then perform serial dilutions in your cell culture medium to create working concentrations.
  • Macropinocytosis Assay: A common method is the fluid-phase uptake assay using fluorescent dextran (e.g., FITC-dextran) [2].
    • Positive Control: Cells stimulated with a known inducer like Phorbol 12-myristate 13-acetate (PMA) [2].
    • Negative Control: Unstimulated cells or cells treated with a strong inhibitor like Cytochalasin D (actin polymerization inhibitor).
    • Vehicle Control: Cells treated with the same concentration of DMSO used for this compound dilutions.
Assay Workflow

The experimental procedure for assessing this compound's effect is visualized in the workflow below.

G Plate Plate Treat Treat Plate->Treat Seed Cells Induce Induce Treat->Induce Pre-treat with This compound Dilution Series Measure Measure Induce->Measure Add Macropinocytosis Tracer (e.g., FITC-Dextran) Analyze Analyze Measure->Analyze Quantify Uptake (via Flow Cytometry)

Diagram 2: Workflow for this compound dose-response assay, from cell plating to data acquisition.

Data Normalization and Curve Fitting
  • Data Normalization: Normalize your raw fluorescence measurements (Y) to controls [3]:

    • % Inhibition = 100 × (1 – (Y – Min) / (Max – Min))
    • Min: Average signal from the positive control (maximal uptake).
    • Max: Average signal from the negative control (background/no uptake).
  • Curve Fitting: Fit the normalized data (% Inhibition vs. Log₁₀[this compound]) to a four-parameter logistic (4PL) model using nonlinear regression software [3]. The model is defined as:

    Y = Bottom + (Top - Bottom) / (1 + 10^( (LogIC₅₀ - X) * HillSlope ) )

    • Y: % Inhibition
    • X: Log₁₀(this compound Concentration)
    • Top/Bottom: Upper and lower plateaus of the curve.
    • HillSlope: Steepness of the curve.
    • IC₅₀: The concentration of this compound that gives half-maximal inhibition.
Fit Validation and Activity Thresholds
  • Lock Fit Parameters: For more robust fitting, you can constrain parameters based on experimental expectations. For example, you may set the Hill slope ≥ 0 if you only expect inhibitory response [3].
  • Set Activity Threshold: Define a minimum response level (e.g., <50% inhibition) for a data set to be considered for IC₅₀ calculation. Data points that do not cross this threshold should be reported as "IC₅₀ > highest tested concentration" [3].

Key Considerations for Researchers

  • Specificity Note: While this compound is a standard macropinocytosis inhibitor, be aware that it also blocks other NHE-dependent processes. Recent research has identified Imipramine as a potent (IC₅₀ = 131 nM) and selective macropinocytosis inhibitor that acts by preventing membrane ruffle formation, offering a potential alternative for specific studies [2].
  • Cellular Context Matters: The efficacy of this compound can vary depending on the cell type and the specific macropinocytosis stimulus (e.g., PMA vs. growth factors). Always include relevant controls [2].
  • DMSO Handling: As this compound is dissolved in DMSO, ensure that the final concentration of DMSO is consistent and low enough (typically <0.5%) across all wells to avoid solvent toxicity.

I hope these detailed application notes provide a solid foundation for your work with this compound. Should you need to investigate more selective inhibition pathways, the research on Imipramine could be a valuable avenue to explore.

References

Comprehensive Application Notes and Protocols: EIPA in Intracellular pH Measurement

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to EIPA and Intracellular pH Regulation

Ethylisopropylamiloride (this compound) is a potent and selective pharmacological inhibitor of the Na+/H+ exchanger 1 (NHE1), a membrane transporter that plays a crucial role in cellular pH homeostasis. By blocking NHE1-mediated proton extrusion, this compound enables researchers to investigate pH regulation mechanisms and their functional consequences in various cell types. Intracellular pH (pHi) dynamics is increasingly recognized as a key regulatory signal for diverse cellular processes, including cell proliferation, differentiation, migration, and transformation. Dysregulated pHi is an emerging hallmark of multiple pathological conditions, with constitutively increased pHi observed in cancer cells and decreased pHi in neurodegenerative contexts [1] [2] [3].

The ability to measure and manipulate intracellular pH using tools like this compound has revealed profound insights into fundamental biological processes. Recent research has demonstrated that pHi dynamics regulates adult stem cell lineage specification in intestinal crypts [2], transcription factor DNA-binding affinity [3], and metabolic reprogramming in normal epithelial cells [1]. This document provides comprehensive application notes and detailed protocols for using this compound in intracellular pH measurement techniques, specifically designed for researchers and drug development professionals requiring rigorous methodological approaches.

This compound Mechanism and Biological Applications

Molecular Mechanism of this compound

This compound (5-(N-ethyl-N-isopropyl)-amiloride) functions as a specific inhibitor of NHE1 by competing with sodium ions at the transport site, thereby preventing the exchange of intracellular H+ for extracellular Na+. This inhibition leads to a decrease in steady-state pHi and significantly reduces recovery from acid loading [2] [4]. At the molecular level, NHE1 is a nearly ubiquitously expressed plasma membrane protein that exchanges an influx of extracellular Na+ for an efflux of intracellular H+, serving as a key regulator of pHi dynamics in mammalian cells [2]. Importantly, current evidence indicates that this compound specifically targets the ion transport activity of NHE1 without affecting its additional function as an actin filament anchor through ERM protein binding [2].

Biological Applications and Research Findings

Table: Summary of this compound Applications in Cellular pH Research

Application Area This compound Concentration Key Findings Biological System
Intestinal Stem Cell Differentiation 5 μM Disrupted pHi gradient, impaired crypt budding, blocked Paneth cell differentiation Mouse intestinal organoids [2]
Neuronal pH Regulation 100 μM (in HEPES buffer) Reduced acid extrusion rate, lowered steady-state pHi CA1 neurons from mice [4]
Cancer Cell Metabolism Information missing from search results Global transcriptional changes, increased glycolytic metabolism Normal human breast epithelial cells [1]
Transcription Factor Regulation Information missing from search results pH-dependent DNA binding of FOX family transcription factors Recombinant protein systems [3]
Extracellular pH Mapping 25 μM Increased cell surface pH after inhibition of proton extrusion HepG2 and MKN28 cancer cells [5]

This compound has been instrumental in revealing the functional significance of pH gradients in biological systems. In intestinal organoids, this compound application demonstrated that a pHi gradient along the crypt axis (ranging from ~7.2 in stem cells to ~7.5 in the crypt neck) is essential for proper stem cell lineage specification [2]. In neuronal systems, studies on CA1 neurons from wild-type and NHE1 mutant mice revealed that this compound-sensitive transporters account for the majority of acid extrusion capacity, with this difference being more pronounced in the presence of CO2/HCO3- [4]. These findings highlight the critical importance of NHE1-mediated pH regulation across diverse cell types.

Intracellular pH Measurement Techniques

Overview of Measurement Approaches

Various techniques are available for measuring intracellular pH, each with distinct advantages and limitations. Fluorescence microscopy with rationetric dyes has become the predominant method due to its high spatial and temporal resolution, compatibility with living cells, and ability to measure dynamic pH changes [6] [7]. Earlier techniques included open-tipped glass micropipette electrodes, 5,5 dimethyl-2,4-oxazolidinedione (DMO) distribution, isotopes, pH-sensitive microelectrodes, and nuclear magnetic resonance (NMR) [6]. However, fluorescent methods generally offer superior resolution and practicality for most applications.

Table: Comparison of Intracellular pH Measurement Techniques

Technique Spatial Resolution Temporal Resolution Key Advantages Key Limitations
Fluorescence Ratiometric Imaging Subcellular High (seconds) High sensitivity, live-cell compatible, rationetric quantification Photobleaching, dye loading variability
Surface-Enhanced Raman Spectroscopy (SERS) Nanometer (cell surface) Moderate Extreme localization, minimal background Limited to extracellular or endosomal measurements
Genetically Encoded Biosensors Subcellular Moderate Targetable to specific compartments, genetically encoded Lower dynamic range, more complex implementation
pH-Sensitive Microelectrodes Cellular Low (minutes) Direct measurement, quantitative Invasive, low temporal resolution, technically challenging
NMR Spectroscopy Tissue level Very low Non-invasive, can measure multiple metabolites Poor spatial and temporal resolution
Ratiometric Fluorescent Dyes for pH Measurement

The most widely applied method for intracellular pH measurement involves rationetric fluorescent indicators that exhibit pH-dependent spectral properties. Carboxy-SNARF-1 and carboxy-SNARF-1 AM (acetoxymethyl ester) are particularly valuable dyes that display strong, inversely related emission signals at 590 nm and 640 nm when excited at 540 nm [8]. This dual emission property enables rationetric measurements that are less susceptible to variations in dye concentration, photobleaching, and cell thickness compared to single-wavelength indicators [8]. HPTS (pyranine) is another valuable pH-sensitive dye that can be used in combination with SNARF-1 for simultaneous measurement in multiple cellular compartments [9] [10].

Additional fluorescent probes include BCECF, pHrodo Green, and various genetically encoded pH biosensors such as mCherry-SEpHluorin [6] [2] [7]. The selection of appropriate probes depends on the specific experimental requirements, including the pH range of interest, cellular localization needs, and equipment capabilities.

Detailed Experimental Protocols

This compound Stock Solution Preparation
  • Materials Required: this compound powder, dimethyl sulfoxide (DMSO), sterile tubes, balance
  • Procedure:
    • Weigh 25 mg of this compound powder
    • Add 1.67 mL of DMSO to achieve a final concentration of 50 mM stock solution
    • Mix thoroughly by vortexing or repeated pipetting
    • Aliquot and store at 4°C protected from light
    • For working concentrations, dilute in appropriate cell culture medium immediately before use [6]
Cell Preparation and Labeling with SNARF-1

G A Seed cells in 35 mm culture dishes B Incubate 24 hr (37°C/5% CO₂) A->B C Prepare SNARF-1 AM stock (1 mM in DMSO) B->C D Add 10 μL stock to 2 mL medium (5 μM final) C->D E Incubate 20 min (37°C, dim light) D->E F Wash twice with sterile PBS E->F G Add serum-free medium for imaging F->G

Critical Considerations:

  • Use serum-free medium during SNARF-1 incubation as serum may prevent probe uptake [9] [10]
  • Protect cells from light during incubation to minimize photobleaching
  • Optimize incubation time and dye concentration for specific cell types (typically 5-20 μM, 15-30 minutes) [9]
  • For simultaneous vesicular pH measurement, HPTS (1 mM final concentration) can be added 16 hours prior to SNARF-1 labeling to allow pinocytotic uptake [9] [10]
This compound Treatment and pH Modulation
  • This compound Application:

    • Add 1 μL of 50 mM this compound stock per 2 mL medium for final concentration of 25 μM [9] [10]
    • Incubate for 30 minutes at 37°C before imaging
    • Include vehicle control (DMSO at same dilution) in parallel experiments
  • Additional pH Modulators (Optional):

    • Bafilomycin A1: 100 nM final concentration (V-ATPase inhibitor) [9] [10]
    • NH4Cl: 20 mM final concentration (weak base that increases pHi) [9] [10]
    • Prepare stock solutions as described in original sources and apply 30 minutes before imaging
Live-Cell Imaging and Data Acquisition

G A Set microscope to 37°C with stage incubator B Configure dual-channel acquisition A->B C Channel 1: Ex 405/Em 505-525 (HPTS) Channel 2: Ex 543/Em 570-600 (SNARF-1) B->C D Alternative: Ex 458 (HPTS) Ex 543/Em 640-650 (SNARF-1) C->D E Acquire serial optical sections (800×800, 0.4 μm) D->E F Process images and calculate ratios E->F

Microscope Configuration:

  • Use a confocal microscope equipped with:
    • 405 nm diode laser
    • 40 mW argon laser (458 nm, 488 nm, 515 nm)
    • Helium neon laser (543 nm)
    • 40X or 60X oil immersion objective [9] [10]
  • Set confocal aperture to 300 μm for optimal signal-to-noise ratio
  • Ensure no cross-talk between fluorescence channels
pH Calibration and Quantification
  • Calibration Solutions Preparation:

    • Prepare five 50 mL solutions with pH values of 5.5, 6.0, 6.5, 7.0, and 7.5 containing:
      • 125 mM NaCl, 135 mM KCl, 10 mM glucose, 1 mM MgSO4, 1 mM CaCl2, 20 mM HEPES
    • Add 10 μM nigericin (K+ ionophore) to each solution to equilibrate intra- and extracellular pH
    • Adjust pH with 1N KOH or 1N HCl as needed [9] [10] [4]
  • Calibration Procedure:

    • After experimental measurements, wash cells twice with sterile PBS
    • Add 2 mL of one calibration solution to labeled cells
    • Acquire images using identical settings as experimental measurements
    • Repeat for each pH calibration solution
    • Generate standard curve by plotting fluorescence ratio vs. pH
    • Fit curve to determine pKa and quantify pHi of experimental samples [9] [4]

Key Experimental Considerations

Optimization and Troubleshooting
  • Cell Type Variability: SNARF-1 concentration and incubation time may require optimization for different cell types [9]. Test concentrations between 1-10 μM and incubation times from 10-30 minutes.
  • Dye Compartmentalization: Verify cytoplasmic localization of SNARF-1 and avoid excessive incubation times that can lead to dye compartmentalization in organelles.
  • Photobleaching Minimization: Use lowest practical light intensity and neutral density filters (e.g., 0.2% transmission) to minimize photobleaching during extended time-lapse experiments [8].
  • Background Correction: Subtract background fluorescence from regions without cells for accurate ratio calculations.
  • Quality Control: Exclude cells showing granular fluorescence or rapid dye leakage (>5% per minute) from analysis [4].
Data Interpretation and Analysis
  • Quantitative Analysis: Calculate pH recovery rates (dpHi/dt) by fitting recovery curves to Boltzmann equations and averaging over 0.2 pH unit intervals [4].
  • Buffering Capacity Determination: Measure intrinsic buffering power (βI) using NH4Cl prepulse technique as described by Boyarsky et al. [4].
  • Statistical Considerations: Perform multiple independent replicates (typically n≥3) with appropriate controls for valid statistical analysis.

Emerging Research Applications

Recent research has revealed novel mechanisms through which intracellular pH dynamics regulates cellular function, with this compound serving as a critical tool in these investigations:

  • Transcriptional Regulation: pHi dynamics directly regulates transcription factor DNA-binding affinity through protonation of histidine residues in DNA-binding domains. This compound experiments demonstrated pH-dependent binding of FOX family transcription factors to DNA motifs, revealing a novel mechanism for pH-dependent gene regulation [3].

  • Stem Cell Fate Decisions: In intestinal organoids, a pH gradient along the crypt axis (disrupted by this compound) regulates lineage specification downstream of ATOH1, with increased pH promoting secretory lineage differentiation [2].

  • Metabolic Reprogramming: In normal breast epithelial cells, increased pHi shifts cells toward glycolytic metabolism and increases lactate production, mimicking cancer-associated metabolic changes [1].

These emerging applications highlight the expanding role of intracellular pH measurement techniques in understanding fundamental biological processes and developing novel therapeutic strategies.

References

Application Note: Using a Fluorescent Marker to Assess Hospital Surface Cleanliness

Author: Smolecule Technical Support Team. Date: February 2026

This application note summarizes a comparative study that evaluated a fluorescent marker method against other quantitative bioburden techniques for monitoring the effectiveness of environmental cleaning in a hospital setting [1].

Background: Improving environmental cleaning is crucial for reducing the cross-transmission of pathogens in hospitals. This study prospectively compared three methods on the same high-touch surfaces after terminal cleaning to determine the reliability of the fluorescent marker method [1].

Objective: To assess the fluorescent marker method as a simple and reliable tool for determining the effectiveness of hospital cleaning, using Aerobic Colony Counts (ACC) as a standard comparison [1].

Experimental Protocol

The following methodology is adapted from the comparative survey study [1].

  • 1. Surface Selection: Identify high-touch surfaces in the environment (e.g., bed rails, door handles, call buttons). In the cited study, 10 such surfaces were tested repeatedly after each cleaning cycle [1].
  • 2. Marker Application: Apply a fluorescent marker (the specific product is not named in the abstract) to the target surfaces before terminal cleaning.
  • 3. Post-Cleaning Assessment: After terminal cleaning, assess the same surfaces using three methods simultaneously:
    • Fluorescent Marker Method: Inspect the surface under UV or an appropriate light source. Classify the cleaning effectiveness as:
      • Totally Clean (TC): No visible marker.
      • Partially Clean (PC): Partial removal of the marker.
      • Not Clean (NC): Full marker remains [1].
    • ATP Bioluminescence Assay: Swab the surface and measure in Relative Light Units (RLU) according to the manufacturer's instructions [1].
    • Aerobic Colony Count (ACC) Method: Swab the surface and culture to quantify microbial load in Colony Forming Units (CFU) per 100 cm². This method serves as the reference standard [1].
  • 4. Data Analysis: Compare the quantitative data (ATP and ACC values) across the three cleanliness categories (TC, PC, NC) established by the fluorescent marker method.

Summary of Quantitative Data

The table below summarizes the key findings from the comparative study, demonstrating the correlation between the fluorescent marker result and the quantitative bioburden measurements.

Table: Quantitative Results by Fluorescent Marker Cleanliness Category

Fluorescent Marker Category ATP Value (RLU), Mean ± SD ACC Value (CFU/100 cm²), Mean ± SD
Totally Clean (TC) 428.7 ± 1,180.0 15.6 ± 77.3
Partially Clean (PC) 1,386.8 ± 2,434.0 34.9 ± 87.2
Not Clean (NC) 1,132.9 ± 2,976.1 46.8 ± 119.2

Source: Adapted from [1]

Workflow Diagram of the Assessment Protocol

The following diagram visualizes the experimental workflow described in the protocol.

G cluster_1 Parallel Measurement Methods Start Start Assessment Apply Apply Fluorescent Marker Start->Apply Clean Perform Terminal Cleaning Apply->Clean Assess Assess Surface Post-Cleaning Clean->Assess FM Fluorescent Marker (Visual Inspection) Assess->FM ATP ATP Assay (Swab for RLU) Assess->ATP ACC ACC Method (Swab for CFU) Assess->ACC Classify Classify Result: Totally Clean (TC) Partially Clean (PC) Not Clean (NC) FM->Classify Compare Correlate FM result with quantitative ATP & ACC data ATP->Compare ACC->Compare Classify->Compare For each category

References

Understanding EIPA and Its Challenges

Author: Smolecule Technical Support Team. Date: February 2026

EIPA (5-(N-Ethyl-N-isopropyl)amiloride) is a widely used inhibitor in research, primarily targeting the Na+/H+ exchanger (NHE) and macropinocytosis [1]. A major challenge is that currently available pharmacological inhibitors for macropinocytosis, including this compound, have non-specific, endocytosis-independent effects and can impact ion transport and intracellular pH [2].

Safer Solvent Alternatives

A key strategy for mitigating solvent-related risks is to replace hazardous chemicals with safer, bio-based alternatives. The following table summarizes the properties of this compound and potential substitute solvents based on current research.

Solvent Name Key Characteristics Reported Advantages Over Traditional Solvents Example Applications
This compound [1] NHE/macropinocytosis inhibitor (IC₅₀ 10.5 μM for TRPP3); can be dissolved in DMSO. Standard research tool for specific inhibition. Ion channel research, cancer cell studies, neuronal protection assays.
Ethyl Levulinate (e.g., SOLVE100) [3] Plant-derived, 100% biogenic carbon, biodegradable, non-flammable, not classified as toxic to aquatic life. Low volatility, low odor, high boiling point (~206°C), readily biodegradable. Coatings, cleaners, cosmetics.
Butyl Levulinate [3] Plant-derived, biodegradable, non-flammable. Very low volatility (evaporation rate <0.01), high flash point (110°C), effective on heavy greases. Paints, industrial degreasers, adhesives.
Levulinate Ketals (e.g., CLEAN300) [3] Plant-based, ultimately biodegradable, non-flammable. High-performance, freeze/thaw stability, strong solvency for oils and greases. Hard-surface cleaning, dish soaps, degreasers.

Experimental Protocols for Macropinocytosis Inhibition

These protocols are adapted from a screen of FDA-approved drugs for macropinocytosis inhibitors, which identified this compound as a reference compound [2].

Protocol 1: Primary Screening Assay for Macropinocytosis Inhibition

This assay uses a fluorescent solute to measure fluid-phase macropinocytosis.

  • Cell Culture: Plate appropriate cells (e.g., macrophages, dendritic cells, or cancer cell lines) in a 96-well plate and culture until 70-80% confluent.
  • Treatment: Pre-treat cells with the test compound (e.g., this compound at ~10 μM) or a vehicle control for a specified time.
  • Stimulation & Loading: Induce macropinocytosis with a stimulant like phorbol 12-myristate 13-acetate (PMA). Add a fluorescent dye, such as BCECF-AM, to the medium to serve as the macropinocytosed solute.
  • Incubation & Washing: Incubate to allow solute uptake. Subsequently, wash the cells extensively with ice-cold PBS to remove all extracellular fluorescent dye.
  • Measurement & Analysis: Lyse the cells and measure the fluorescence of the lysate using a plate reader. Compare fluorescence in treated wells to control wells to calculate the percentage inhibition of solute internalization.
Protocol 2: Secondary Confirmation and IC₅₀ Determination
  • Dose-Response: Repeat the primary assay using a range of concentrations of the hit compound (e.g., this compound from 1 nM to 100 μM).
  • Cell Viability: Run a parallel cell viability assay (e.g., MTT, ATP-lite) under identical treatment conditions to ensure inhibition is not due to cytotoxicity.
  • Data Processing: Plot the percentage inhibition of macropinocytosis against the log of the compound concentration. Fit the data with a non-linear regression curve to determine the IC₅₀ value (the concentration that gives half-maximal inhibition).
Protocol 3: Specificity Testing Against Other Endocytic Pathways

To confirm that a compound specifically inhibits macropinocytosis and not other endocytic pathways:

  • Phagocytosis Assay: Incubate cells with fluorescently labeled particles (e.g., zymosan, latex beads) in the presence of the compound. Measure particle uptake via flow cytometry.
  • Clathrin-Mediated Endocytosis Assay: Measure the cellular uptake of a fluorescent ligand, such as transferrin, in the presence of the compound.
  • Caveolin-Mediated Endocytosis Assay: Measure the uptake of a marker like fluorescently labeled cholera toxin B subunit.
  • Analysis: A specific macropinocytosis inhibitor will significantly block fluid-phase uptake but will have minimal effect on phagocytosis or receptor-mediated endocytosis pathways.

Experimental Workflow Diagram

The following diagram visualizes the key steps involved in identifying and validating a macropinocytosis inhibitor, providing a clear roadmap for researchers.

workflow start Start: Identify Need for    Macropinocytosis Inhibitor p1 Primary Screen:    Fluorescent Solute Uptake Assay start->p1 p2 Secondary Assays:    Dose-Response (IC₅₀) &    Cytotoxicity Testing p1->p2 Confirmed Hits p3 Specificity Profiling:    Test on Phagocytosis &    Receptor-Mediated Endocytosis p2->p3 Potent & Non-toxic p4 Mechanistic Studies:    e.g., SEM for Membrane    Ruffle Formation p3->p4 Specific Inhibitors result Outcome: Validated &    Characterized Inhibitor p4->result

Technical Support FAQs

Q1: What is the recommended solvent for preparing this compound stock solutions, and what are the critical handling considerations? this compound is typically dissolved in DMSO to prepare concentrated stock solutions (e.g., 10-100 mM) [1]. It is crucial to:

  • Store stock solutions at -20°C or -80°C in airtight containers to prevent absorption of moisture, as DMSO is hygroscopic.
  • Use freshly opened DMSO to ensure anhydrous conditions.
  • When adding the stock solution to aqueous cell culture media, dilute it sufficiently (e.g., 1:1000 or more) to keep the final DMSO concentration low (typically ≤0.1%), which is generally non-toxic to cells.

Q2: Are there bio-based solvent alternatives that can replace traditional toxic solvents in my formulation? Yes. Plant-derived solvents like ethyl levulinate and butyl levulinate are commercially available and offer a safer profile [3]. They are characterized by:

  • Low toxicity and low irritation: Reduced risk of skin irritation and organ damage compared to petrochemical solvents.
  • Biodegradability: They break down readily in the environment.
  • Low volatility and high flash points: This reduces inhalation hazards and fire risks, improving workplace safety.

Q3: How can I confirm that the observed effect on my cells is due to macropinocytosis inhibition and not general toxicity or inhibition of other pathways? Follow a systematic validation approach [2]:

  • Rule out cytotoxicity by performing a viability assay alongside your inhibition assay.
  • Test for specificity by running parallel assays for other endocytic pathways (phagocytosis, clathrin-mediated, and caveolin-mediated endocytosis). A specific inhibitor will show a clear selectivity profile.
  • Investigate the mechanism using techniques like scanning electron microscopy (SEM) to visualize the suppression of membrane ruffling, a hallmark of macropinocytosis initiation.

References

Why is my cell viability data inconsistent when using EIPA?

Author: Smolecule Technical Support Team. Date: February 2026

Inconsistent results in cell viability assays often stem from suboptimal experimental design rather than the compound itself. Common confounders include solvent toxicity and evaporation.

Potential Cause Description & Impact Recommended Solution
DMSO Cytotoxicity DMSO solvent can itself be cytotoxic at high concentrations, skewing viability results. [1] Use matched DMSO controls for each drug dilution to account for varying solvent concentrations. Keep final DMSO concentration as low as possible (e.g., below 0.1%). [1]
Evaporation Evaporation from assay plates, especially during storage or incubation, concentrates drugs and solvents, leading to overestimation of toxicity. [1] Avoid storing diluted drugs for long periods. For incubation, use plates designed to minimize evaporation and ensure the incubator maintains proper humidity. [1]
Suboptimal Cell Culture Incorrect cell density, medium composition, or serum levels can affect cell health and drug response. [1] Optimize seeding density and used growth medium supplemented with serum (e.g., 10% FBS) unless serum-free conditions are specifically required. [1]

How should I choose and optimize a viability assay?

Selecting the right assay and properly validating it is crucial for robust data.

  • Assay Selection: Membrane integrity dyes like propidium iodide (PI) or SYTOX stains are commonly used. They are cell-impermeant and only enter cells with compromised plasma membranes, fluorescing upon binding to nucleic acids. [2] The table below compares common dyes:
Viability Dye Principle Readout Compatible Platforms
Propidium Iodide (PI) DNA-binding, membrane-impermeant Fluorescence (Ex/Em ~535/617 nm) Flow Cytometry, Fluorescence Microscopy [2]
SYTOX Green DNA-binding, membrane-impermeant Fluorescence (Ex/Em ~504/523 nm) Flow Cytometry, Fluorescence Microscopy [2]
7-AAD DNA-binding, membrane-impermeant Fluorescence (Ex/Em ~546/647 nm) Flow Cytometry, Fluorescence Microscopy [2]
  • Assay Optimization: Before running your experiment, perform an assay robustness test. This involves establishing the dynamic range using quality control metrics like the Z-factor (Z') to ensure the assay is stable and reproducible. Minor variations in parameters should not drastically affect the results. [1]

My flow cytometry viability data has high background. How can I fix it?

High background in flow cytometry can obscure your results. Here are common causes and solutions:

Problem Possible Cause Recommendation
High Background/Non-specific Staining Presence of dead cells; Fc receptor binding. Gate out dead cells using a viability dye. Block cells with BSA or Fc receptor blocking reagent prior to staining. [3]
Weak Fluorescence Signal Inadequate fixation/permeabilization; suboptimal antibody titration. For intracellular targets, ensure proper fixation (e.g., with 4% formaldehyde) and permeabilization (e.g., with ice-cold methanol). Optimize antibody concentrations. [3]
Poor Resolution of Cell Cycle Phases High flow rate during acquisition. Run samples at the lowest flow rate setting on your cytometer to reduce coefficients of variation (CVs). [3]

General Best Practices for Cell Viability Assays

The following workflow summarizes the key steps for a robust cell viability experiment:

Start Plan Experiment A Optimize Cell Culture (Seeding Density, Medium, Serum) Start->A B Prepare Drug Dilutions (Use Matched DMSO Controls) A->B C Prevent Evaporation (Seal Plates, Humidified Incubator) B->C D Select & Validate Assay (e.g., PI Staining, Z'-factor test) C->D E Run Experiment with Controls D->E F Acquire Data (e.g., Low Flow Rate for Flow Cytometry) E->F G Analyze Data F->G

Key Takeaways for Your Project

  • Focus on Fundamentals: Many EIPA-specific viability issues can be resolved by rigorously applying general best practices for cell-based assays, particularly concerning DMSO controls and evaporation. [1]
  • Validate Your Assay: Don't assume an established assay will work perfectly in your hands. Always run robustness tests like the Z'-factor to ensure it is providing reliable data for your specific cell line and conditions. [1]
  • Consult Authoritative Manuals: For in-depth protocol development and validation, the NCBI Assay Guidance Manual is an excellent free resource managed by NCATS/NIH, covering a wide range of topics in assay development. [4]

References

EIPA ineffective inhibition problem solving

Author: Smolecule Technical Support Team. Date: February 2026

EIPA: Mechanism & Experimental Context

This compound (5-(N-ethyl-N-isopropyl)amiloride) is an inhibitor of sodium-hydrogen exchangers (NHEs). Understanding its intended target and common experimental pitfalls is the first step in troubleshooting.

  • Primary Mechanism: this compound primarily targets NHE proteins, which regulate intracellular pH by exchanging intracellular H+ for extracellular Na+ [1].
  • Biological Evidence: In neuroscience research, this compound has been used to study the role of specific NHE isoforms, such as NHE6, in synaptic vesicle acidification and neurotransmitter loading at glycinergic synapses in the auditory brainstem [1]. Strong immunoreactivity for NHE6 was found in nerve terminals, identifying it as a key player [1].
  • Key Consideration: Effectiveness can vary significantly based on the specific NHE isoform expressed in your experimental system.

Troubleshooting this compound Ineffectiveness

Here is a step-by-step guide to diagnosing and solving common problems with this compound inhibition.

Troubleshooting Step Key Actions & Considerations
1. Verify Drug Integrity & Storage Confirm stock solution preparation in DMSO (e.g., 10-100 mM), storage at -20°C or -80°C, and avoidance of repeated freeze-thaw cycles [1].
2. Optimize Concentration & Exposure Titrate concentration (e.g., 50-100 µM [1]); pre-incubate cells/tissue for 30-60 minutes before assay to ensure adequate uptake.
3. Validate Experimental System Check for expression of NHE isoforms (e.g., NHE6 [1]) via PCR or immunoblotting; use a positive control.
4. Confirm Assay Readouts Use intracellular pH-sensitive dyes (e.g., BCECF-AM) to directly measure this compound's effect on proton flux and verify functional inhibition.
5. Rule Out Competing Mechanisms Be aware that V-ATPase is the primary proton pump for vesicle acidification [1]; this compound's effect may be moderate if other acidification mechanisms exist.
6. Control for Off-Target Effects Consider using a more specific NHE inhibitor or genetic knockdown (e.g., siRNA) to confirm that the observed phenotype is due to NHE inhibition.

Experimental Protocol: Assessing this compound in Synaptic Function

The protocol below is adapted from a study on glycinergic synapses in the mouse auditory brainstem [1]. You can use it as a template to validate this compound's activity in your system.

1. Solution Preparation - This compound Stock: Prepare a 100 mM stock solution in high-purity DMSO. Aliquot and store at -20°C. - Artificial Cerebrospinal Fluid (aCSF): Standard extracellular solution for electrophysiology, saturated with 95% O2 and 5% CO2.

2. Sample Preparation & Stimulation - Use acute brain slices (e.g., 180-200 µm thick) containing the region of interest (e.g., Lateral Superior Olive, LSO) [1]. - Continuously perfuse the slices with oxygenated aCSF. - For electrophysiology, place a stimulation electrode in the presynaptic region (e.g., Medial Nucleus of the Trapezoid Body, MNTB) and a recording electrode in the postsynaptic region (e.g., LSO) [1]. - Apply specific electrical stimulation protocols. For example [1]: - Baseline: 1 Hz stimulation for 60 seconds. - Challenge: Apply high-frequency trains (e.g., 50 Hz or 100 Hz). - Recovery: Return to 1 Hz stimulation to monitor recovery.

3. Drug Application & Data Acquisition - After obtaining a stable baseline recording, switch the perfusion solution to aCSF containing the desired concentration of this compound (e.g., 100 µM) [1]. - Allow sufficient time for the drug to equilibrate (e.g., 10-15 minutes). - Repeat the electrical stimulation protocol in the presence of this compound. - Wash out the drug with standard aCSF to see if the effects are reversible.

4. Data Analysis - Measure the amplitude of postsynaptic currents (e.g., eIPSCs) before, during, and after this compound application. - Compare parameters such as the steady-state response level during high-frequency stimulation, the rate of synaptic depression, and the recovery from depression.

This compound Experimental Workflow

The following diagram outlines the key steps for testing this compound in an electrophysiology experiment, helping to ensure a logical and consistent process.

G This compound Experimental Workflow Start Start Experiment Prep Prepare Acute Tissue Slices Start->Prep Baseline Obtain Baseline Recording (1 Hz stimulation) Prep->Baseline Applythis compound Apply this compound via Perfusion (e.g., 100 µM, 10-15 min) Baseline->Applythis compound Challenge Run Challenge Protocol (e.g., 50-100 Hz stimulation) Applythis compound->Challenge Washout Washout with aCSF Challenge->Washout Analyze Analyze Data (Amplitude, Depression, Recovery) Washout->Analyze End End Analyze->End

Key Takeaways for Researchers

  • System-Specific Validation is Crucial: The same drug can have different effects in different biological systems. The study that forms the basis of this guide found that MNTB-LSO synapses were relatively resistant to V-ATPase inhibition, suggesting that synaptic vesicle replenishment does not rely solely on V-ATPase activity [1]. This highlights why your control experiments are vital.
  • Direct Functional Assays are Key: Do not rely solely on a downstream phenotypic readout. Using a direct measurement, like intracellular pH imaging, provides unambiguous evidence of whether this compound is working in your specific setup.
  • Ineffectiveness Can Be a Result: A lack of expected effect with a well-validated this compound protocol could point to a genuine biological insight—such as the presence of robust alternative acidification mechanisms that compensate for NHE inhibition [1].

References

Understanding Batch Variability and Quality Control

Author: Smolecule Technical Support Team. Date: February 2026

Batch-to-batch variability is a recognized source of experimental error that can compromise data integrity and lead to non-reproducible results, especially in sensitive assays like ELISA [1] [2]. In pharmacokinetic studies, this variability has been substantial enough to cause batches of the same drug product to fail bioequivalence tests, confounding the development of generic drugs [2].

The core principle for managing quality, as outlined by the Quality by Design (QbD) framework, is to build quality into the product and process from the beginning, rather than relying only on final product testing [3]. Key elements of QbD include:

  • Critical Quality Attributes (CQAs): These are the physical, chemical, biological, or microbiological properties of your final output (e.g., drug product or assay result) that must be within an appropriate range to ensure the desired quality [3].
  • Critical Process Parameters (CPPs) and Critical Material Attributes (CMAs): These are the input variables and material characteristics that, when varied, can impact your CQAs. Controlling these is key to a robust process [3].
  • Control Strategy: This is a planned set of controls, derived from your product and process understanding, that ensures your process performs as intended [3].

Troubleshooting Guide: Common Issues & Solutions

Here are some common problems related to batch variability and their potential solutions, synthesized from the search results.

Problem: Inconsistent Results Between Batches or Assay Runs

This is a broad issue where replicates or repeated experiments show high variability.

Possible Source Recommended Test or Action
Insufficient Washing Increase the number of washes; add a 30-second soak step between washes; ensure automatic plate washer ports are clean [4].
Variations in Incubation Adhere strictly to recommended incubation times and temperatures. Avoid areas with environmental fluctuations [4].
Improper Calibration Model For multi-batch studies, move beyond simple batch-specific calibration. Use a mixed-effects model to better estimate the calibration curve and account for batch variability [1].
Variations in Protocol Adhere to the same protocol from run to run; avoid unrecorded modifications [4].
Contaminated Buffers or Reagents Prepare fresh buffers for each run [4].
Problem: Poor Standard Curve

The standard curve may have poor discrimination between points or look different between batches.

Possible Source Recommended Test or Action
Improper Standard Dilutions Check calculations and prepare a new standard curve. Handle the standard according to directions [4].
Antibody Binding Issues Ensure an ELISA plate (not a tissue culture plate) is used. Dilute antibodies in PBS without additional protein for coating [4].
Insufficient Detection Reagent Check the dilution of detection antibody or streptavidin-HRP; titrate if necessary [4].
Insufficient Development Increase the substrate solution incubation time [4].
Problem: High Background Signal

A high background signal can reduce the assay's sensitivity and dynamic range.

Possible Source Recommended Test or Action
Insufficient Washing This is a primary cause. Follow the recommended washing procedure rigorously [4].
Contaminated Reagents Use fresh reagents and make new buffers. Do not reuse plate sealers or reagent reservoirs, as they can contain residual HRP enzyme [4].
Substrate Solution Mix and use the substrate solution immediately [4].

Experimental Protocols for Managing Batch Variability

Advanced Calibration for Multi-Batch Studies

When your study involves multiple assay batches, the conventional method of creating a separate standard curve for each batch is often suboptimal because it relies on limited calibration data per batch, leading to imprecise estimates [1].

Methodology: Mixed-Effodels for Calibration This approach uses data from all batches to create a more robust and accurate calibration model.

  • Procedure:
    • Collect Calibration Data: Gather the known concentration values (e.g., from your standard series) and their corresponding assay measurements (e.g., Optical Density, relative fluorescence units) from all batches.
    • Fit a Mixed-Effects Model: Use statistical software to fit a model where the known concentration is the dependent variable. The model should include:
      • Fixed Effects: An overall intercept and slope that represent the average calibration relationship.
      • Random Effects: Batch-specific deviations from the overall intercept and slope. This accounts for the natural variability between batches without overfitting.
  • Application: Use this unified model to convert (calibrate) the assay measurements from your unknown samples into concentration values, regardless of which batch they were processed in [1].
  • Benefit: This method more efficiently uses all available data, provides a more generalizable calibration, and can result in less attenuated risk estimates in subsequent analyses (e.g., logistic regression of clinical outcomes) [1].
Incorporating Batch Replication in Study Design

For critical studies, especially in bioequivalence testing, a well-designed experiment can directly quantify batch-to-batch variability.

Methodology: Cross-Over Design with Batch Replication

  • Procedure:
    • Select Batches: Include multiple different manufacturing batches of the product (e.g., three different batches).
    • Replicate a Batch: Select one of these batches to be replicated and administered at two different times during the study (e.g., Treatment A and B are the same batch).
    • Randomize: Administer all batches and replicates to subjects in a randomized crossover design (e.g., a four-way randomized Williams design) [2].
  • Benefit: This design allows researchers to separately estimate the within-subject, between-batch variance and the within-subject residual variance. It confirms whether batch-to-batch variability is a substantial component of total variability, which standard single-batch studies cannot detect [2].

Workflow for a Batch-Aware Quality Control Process

The following diagram illustrates a logical workflow for designing an experiment or process that proactively manages batch variability, based on QbD principles and the information above.

Batch Variability Quality Control Workflow Start Start DefineQTPP Define Quality Target Product Profile (QTPP) Start->DefineQTPP End End IdentifyCQAs Identify Critical Quality Attributes (CQAs) DefineQTPP->IdentifyCQAs RiskAssessment Risk Assessment: Identify CMAs & CPPs IdentifyCQAs->RiskAssessment DesignExperiment Design Experiment with Batch Replication RiskAssessment->DesignExperiment For critical batch effects AdvancedCalibration Use Multi-Batch Calibration (Mixed Models) DesignExperiment->AdvancedCalibration ControlStrategy Establish Control Strategy & Monitor AdvancedCalibration->ControlStrategy ContinualImprovement Continual Improvement ControlStrategy->ContinualImprovement ContinualImprovement->End

Frequently Asked Questions

Why is my standard curve acceptable, but my sample results are inconsistent between batches? Even with a good standard curve, inherent batch-to-batch variability in reagents, environmental conditions, or operator technique can affect sample results. Using a batch-specific standard curve might not be enough. Implementing a mixed-effects calibration model that pools data from all batches can provide a more stable and reliable conversion of your sample measurements [1].

How can I prove that my observed variability is due to batch effects and not something else? You need a study design that can isolate the batch effect. A crossover design that includes replication of at least one batch allows you to statistically separate the variance caused by differences between batches from the random residual variance. This provides concrete evidence of the magnitude of batch-to-batch variability [2].

What is the long-term strategy to minimize batch variability? Adopting a Quality by Design (QbD) framework is the most effective long-term strategy. This involves thoroughly understanding your product and process, identifying the Critical Material Attributes and Critical Process Parameters that influence your key outcomes, and implementing a control strategy to manage them. This proactive approach builds quality and consistency into the process from the start [3].

References

EIPA experimental artifacts minimization

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Study on EIPA's Effects

The table below summarizes the core findings from an experimental study that investigated the effects of this compound (5-[N-ethyl-N-isopropyl]-amiloride) on stretch-induced electrophysiological changes in isolated rabbit hearts [1].

Compound Target / Mechanism Concentration Key Electrophysiological Finding Statistical Significance
This compound Na+/H+ exchanger inhibitor 1 μM Attenuated the increase in the Dominant Frequency of ventricular fibrillation. P < .001
This compound Na+/H+ exchanger inhibitor 1 μM Resulted in less complex activation maps and greater spectral concentration (greater regularity). P < .0001
Losartan Angiotensin receptor blocker 1 μM Effect on Dominant Frequency increase was not significant. Not Significant
BQ-123 Endothelin A receptor blocker 0.1 μM Effect on Dominant Frequency increase was not significant. Not Significant

Detailed Experimental Protocol

The methodology from the study can serve as a reference protocol [1]:

  • Experimental Model: The study was performed using isolated perfused rabbit hearts.
  • Stimulation Protocol: Ventricular fibrillation was induced and analyzed using multiple epicardial electrodes and mapping techniques.
  • Intervention: The acute electrophysiological responses to myocardial stretch were investigated.
  • Experimental Groups: Hearts were assigned to one of four perfusion series:
    • Control Group (n=9): Perfusion without the studied blockers.
    • Losartan Group (n=8): Perfusion with the angiotensin receptor blocker Losartan (1 μM).
    • BQ-123 Group (n=9): Perfusion with the endothelin A receptor blocker BQ-123 (0.1 μM).
    • This compound Group (n=9): Perfusion with the Na+/H+ exchanger inhibitor this compound (1 μM).

Experimental Workflow Visualization

The following diagram illustrates the logical flow and experimental groups of the study described above.

eipa_study Start Isolated Perfused Rabbit Heart Stimulus Induce Ventricular Fibrillation Start->Stimulus Intervention Apply Acute Myocardial Stretch Stimulus->Intervention Control Control Group Intervention->Control Perfusion Series Losartan Losartan (AT1 Blocker) Intervention->Losartan BQ123 BQ-123 (ETa Blocker) Intervention->BQ123 This compound This compound (NHE Inhibitor) Intervention->this compound Analysis Electrophysiological Analysis Control->Analysis Losartan->Analysis BQ123->Analysis This compound->Analysis

Insights and Practical Considerations

  • This compound's Key Role: The results suggest that among the targets tested, the Na+/H+ exchanger (inhibited by this compound) plays a more critical role in the electrophysiological response to acute myocardial stretch than the angiotensin or endothelin A receptors [1].
  • Troubleshooting Consideration: When investigating stretch-induced arrhythmias, if losartan or BQ-123 do not produce the expected results, the pathway inhibited by this compound may be more relevant.

References

optimizing EIPA concentration for different cell lines

Author: Smolecule Technical Support Team. Date: February 2026

EIPA Concentration Guide & Mechanisms

The table below summarizes effective concentrations and key mechanisms of this compound and a newer, more specific alternative, CARMIL1-AA, based on recent findings.

Cell Line / Context Recommended Concentration Key Findings & Mechanisms Primary Citation
PyMT (Mouse Mammary Carcinoma) 50-75 µM Reduces macropinocytosis to basal levels. 75 µM required for maximal suppression; 50 µM matches dextran uptake of cells in nutrient-replete medium. [1]
HeLa (Human Cervical Carcinoma) 75 µM Maximally inhibits PMA-stimulated macropinocytosis. [1]
MCF-7 & MDA-MB-231 (3D Spheroids) 10 µM Potently reduces cell viability; effect is NHE1-independent. Associated with vacuolization, ER stress, and paraptosis-like death. [2]
CARMIL1-AA Expression N/A (Genetic tool) Inhibits macropinocytosis without affecting proliferation, RAC activation, or autophagy. A more specific alternative to this compound. [1]

This compound's effects are now understood to work through multiple pathways, not all of which are related to macropinocytosis. The following diagram outlines its primary mechanisms of action.

Troubleshooting Guide & FAQs

Why does this compound treatment cause excessive cell death or vacuolization in my experiment?

This is a common observation linked to this compound's off-target effects. Studies on breast cancer spheroids show that this compound, even at 10 µM, induces severe stress responses independently of NHE1 inhibition [2]. The effects include:

  • Massive vacuolization
  • Inhibition of autophagy
  • Endoplasmic Reticulum (ER) stress
  • Mitochondrial and DNA damage
  • Activation of paraptosis-like cell death

These phenotypes confirm that the observed cell death may not be solely due to inhibited macropinocytosis but also a direct result of this compound's toxicity.

How can I confirm that my results are due to macropinocytosis inhibition and not other effects?

Given this compound's lack of specificity, validation is crucial. The recommended approach is to use a complementary, more specific method:

  • Genetic Inhibition: Use the CARMIL1-AA mutant. Expression of CARMIL1-AA inhibits macropinocytosis induced by various stimuli to a similar extent as this compound, but crucially, it does not affect cellular proliferation, RAC activation, or autophagy [1]. If your phenotype is replicated with CARMIL1-AA, it is more likely to be specifically due to loss of macropinocytosis.
  • Chemical Alternatives: Recent drug repurposing screens have identified other potential inhibitors, though their specificity also requires validation [3].
What is the best practice for determining the optimal this compound concentration for my cell line?

The following workflow, based on current protocols, can help you establish an effective and minimally toxic concentration for your specific conditions.

  • Establish a Baseline: First, measure the basal level of macropinocytosis in your unstimulated cells using a 70 kDa dextran uptake assay [4] [1].
  • Stimulate and Inhibit: If your cells are contextually macropinocytic (e.g., under nutrient stress or with PMA stimulation), apply the stimulus and treat with a range of this compound concentrations (e.g., 10-75 µM) [1].
  • Define Your Goal: The optimal concentration for purely inhibiting macropinocytosis is one that reduces dextran uptake to the level of your unstimulated baseline control, not necessarily the highest possible concentration [1].
  • Correlate with Viability: In parallel, run a cell viability assay (e.g., ATP-based). If a concentration that effectively blocks uptake also causes significant cell death (>20-30% reduction in viability), the results will be difficult to interpret. You may need to find a balance or use a lower concentration for shorter treatment times.
  • Always Validate: Given this compound's off-target effects, any major conclusion should be confirmed with the CARMIL1-AA genetic tool [1].

Key Recommendations for Experimental Design

  • Use 3D Culture Models: For cancer research, prioritize testing in 3D spheroids. They better mimic the tumor microenvironment and have been shown to reveal drug effects, like this compound's NHE1-independent toxicity, that are not apparent in 2D cultures [2].
  • Move Beyond NHE1 Knockdown: Knocking down NHE1 is not a reliable control, as research shows it does not consistently block macropinocytosis and thus won't clarify this compound's specific effects [1].
  • Prioritize Specific Tools: For new investigations, strongly consider using the CARMIL1-AA mutant from the outset to avoid the confounding factors associated with this compound [1].

References

Core Stability Facts and Preparation

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key information on EIPA's solubility and typical handling:

Property Description
Aqueous Solubility Insoluble [1] [2].
Solubility in DMSO 60 mg/mL (200.16 mM) [1] [3].
Recommended Stock Prepared in DMSO at high concentration (e.g., 25-110 mg/mL) [3] [2].
Aqueous Working Solutions Should be prepared immediately before use from a DMSO stock and used promptly [3] [2].

This compound must first be dissolved in DMSO to create a concentrated stock solution, which is then diluted into aqueous buffers for experiments [3] [2]. The general workflow for preparing a stable working solution is illustrated below:

DMSO DMSO Stock_Solution Concentrated Stock (in DMSO) DMSO->Stock_Solution EIPA_Powder This compound Powder EIPA_Powder->Stock_Solution Dissolve in DMSO Working_Solution Aqueous Working Solution Stock_Solution->Working_Solution Dilute into Aqueous Buffer Experiment Experiment Working_Solution->Experiment Use Immediately

Experimental Protocols from Literature

The following table details specific protocols for preparing this compound solutions from cited literature, which you can use as a reference for your own experiments.

Application / Study Stock Solution Preparation Working Solution / In-vivo Formulation Citation
Cell Research (X. laevis oocyte) 40 mg/mL or 110 mg/mL in DMSO [3]. 100 µM in standard NaCl-containing solution; incubation time 30 min [3] [2]. [3] [2]
In-vivo Administration (Mouse model) 40 mg/mL or 110 mg/mL in DMSO [3]. Clear Solution: 2 mg/mL or 5.5 mg/mL in 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O [1] [3]. [1] [3]

Troubleshooting Common Issues

Here are some common problems you might encounter and how to address them:

  • Problem: Precipitation in Aqueous Buffer

    • Cause: this compound is inherently insoluble in water [1] [2].
    • Solution: Ensure the final concentration of DMSO in your working solution does not exceed the validated level (e.g., 5% as in the in-vivo formulations [3]). Vortex or sonicate the mixture after dilution to achieve a clear solution before use [3].
  • Problem: Loss of Biological Activity

    • Cause: Using an old, improperly stored, or repeatedly freeze-thawed stock solution. Moisture-absorbing DMSO can also reduce solubility and compound stability over time [3].
    • Solution:
      • Always use fresh, anhydrous DMSO to prepare stock solutions [3].
      • Store stock solutions properly: For long-term storage, keep at -20°C for 1 year or -80°C for 2 years [2].
      • Avoid freeze-thaw cycles: Aliquot the stock solution into single-use vials.
      • Prepare aqueous working solutions freshly on the day of the experiment and use them immediately [3] [2].

The molecular interactions of this compound that underpin its use in research are summarized in the following diagram:

This compound This compound NHE1 NHE1 Inhibition This compound->NHE1  Primary Target  IC₅₀: 0.033 μg/mL TRPP3 TRPP3 Channel Inhibition This compound->TRPP3  IC₅₀: 10.5 μM Macropinocytosis Macropinocytosis This compound->Macropinocytosis  Blocks Process pH_i ↓ Intracellular pH (pH_i) NHE1->pH_i Ca_Uptake ↓ Ca²⁺ Uptake TRPP3->Ca_Uptake Fluid_Uptake ↓ Macropinocytosis Macropinocytosis->Fluid_Uptake Biological_Effects Altered Cell Proliferation, Migration, and Death (Potential Anti-cancer Effects)

References

reversibility of EIPA inhibition protocol

Author: Smolecule Technical Support Team. Date: February 2026

Evidence of Reversibility

The most direct evidence comes from a study on the TRPP3 ion channel in Xenopus oocytes, which showed that EIPA's inhibitory effect can be reversed.

System/Target Evidence of Reversibility Experimental Context
TRPP3 Channel "this compound can rapidly and reversibly block calcium ion-activated TRPP3 channel activation" [1] Application and washout in Xenopus oocytes [1]
Na+/H+ Exchangers (NHEs) Reversibility is not directly stated in the provided results. Inhibition of NHEs affects pH and cell functions, with recovery likely requiring complex cellular regulation [2] [3] General use of this compound as an NHE and macropinocytosis inhibitor

Considerations and Troubleshooting

The reversibility of this compound's effect on the TRPP3 channel does not necessarily apply to all its cellular targets. This compound inhibits multiple sodium-hydrogen exchanger (NHE) isoforms, which can indirectly alter processes like macropinocytosis by disrupting submembranous pH [2]. This inhibition can trigger broader downstream effects.

The table below outlines potential persistent effects and recommended controls for your experimental design.

Observation Possible Cause & Explanation Recommended Control/Validation
Inhibition not reversed after washout Underlying cellular acidosis or persistent disruption of pH gradients after NHE inhibition, affecting processes like cytoskeletal remodeling [2]. Measure intracellular pH (pHi) post-washout.
Cell proliferation remains suppressed This compound induces cell cycle arrest (e.g., G0/G1 arrest) through mechanisms that may be independent of immediate pH changes [3]. Assess cell viability and cycle status post-washout.
Macropinocytosis does not recover Inhibition may be indirect via pH disruption. Recovery requires re-establishment of precise local pH conditions for actin remodeling [2]. Use a more specific inhibitor (e.g., CARMIL1-AA) to isolate macropinocytosis role [2].

Experimental Protocol for Assessing Reversibility

To determine if this compound's effects are reversible in your specific system, you can adapt the following general protocol using a washout step.

Start Start Experiment PreTreat Pre-treatment Baseline Measure baseline activity (e.g., dextran uptake, ion current) Start->PreTreat Applythis compound Apply this compound PreTreat->Applythis compound MeasureInhibit Measure Activity Confirm inhibition Applythis compound->MeasureInhibit Washout Washout this compound Replace with this compound-free medium Incubate for recovery MeasureInhibit->Washout MeasureRecover Measure Activity Post-Washout Compare to baseline Washout->MeasureRecover ResultReversible Result: Reversible MeasureRecover->ResultReversible ResultIrreversible Result: Not Fully Reversible MeasureRecover->ResultIrreversible AnalyzeCause Analyze Cause (e.g., check pHi, cell viability, cycle arrest) ResultIrreversible->AnalyzeCause

Key Steps:

  • Pre-treatment Baseline: Quantify the baseline activity you are measuring (e.g., macropinocytic index using 70 kDa dextran, ion current, pHi) [4].
  • Apply this compound: Treat cells with an effective concentration of this compound. For macropinocytosis, this is often between 50-75 µM [2]. For TRPP3 inhibition, a concentration of 100 µM was used [1].
  • Confirm Inhibition: Measure the activity again to confirm that this compound has effectively inhibited the process.
  • Washout: Remove the this compound-containing medium and wash the cells several times with an appropriate buffer or fresh culture medium. Subsequently, incubate the cells in this compound-free medium for a defined recovery period (e.g., 30 minutes to several hours).
  • Post-Washout Measurement: Measure the activity again after the washout period. Recovery of function indicates a reversible effect.

References

Frequently Asked Questions & Troubleshooting Guides

Author: Smolecule Technical Support Team. Date: February 2026

Here are answers to some commonly encountered problems in drug discovery assays, particularly TR-FRET and Z'-LYTE assays [1].

  • Q: My TR-FRET assay has no assay window. What should I check?

    • A: The most common reason is an improperly configured microplate reader. Please verify that the correct emission filters are installed, as specified for your instrument model. You can use your existing reagents to test the reader's TR-FRET setup before running your assay. Consult the Terbium (Tb) or Europium (Eu) Assay Application Notes for detailed setup procedures [1].
  • Q: Why am I getting different EC50/IC50 values compared to another lab using the same assay?

    • A: Differences in prepared stock solutions are often the primary cause. Ensure consistency in compound dissolution and dilution. For cell-based assays, also consider the compound's ability to cross the cell membrane and whether the assay is targeting the active or inactive form of the kinase [1].
  • Q: What is the best practice for analyzing TR-FRET data?

    • A: It is recommended to use ratiometric data analysis. Calculate the emission ratio by dividing the acceptor signal by the donor signal (e.g., 665 nm/615 nm for Europium). This method accounts for pipetting variances and lot-to-lot reagent variability, providing more robust data [1].
  • Q: The emission ratios in my data look very small. Is this normal?

    • A: Yes. Since the donor counts are typically much higher than the acceptor counts, the emission ratio is usually less than 1.0. The numerical value itself is arbitrary and depends on instrument settings. The key metric is the change in the ratio between the top and bottom of your titration curve [1].
  • Q: My Z'-LYTE assay shows a complete lack of an assay window. How can I diagnose this?

    • A: To isolate the problem, perform a development reaction test [1]:
      • For the 100% phosphopeptide control, do not add any development reagent. This should yield the lowest ratio.
      • For the substrate (0% phosphopeptide), add a 10-fold higher concentration of development reagent. This should yield the highest ratio.
    • A properly functioning assay should show about a 10-fold difference in the ratio between these two controls. If not, check your development reagent dilution. If there is still no difference, the issue is likely with your instrument setup [1].

Key Quantitative Data for Assay Validation

The table below summarizes the quantitative measures used to assess the quality and robustness of screening assays, based on the troubleshooting guides [1].

Metric Description Calculation / Interpretation Guideline for a Robust Assay
Assay Window The fold-change between the maximum and minimum signals of the assay. Divide the response ratio at the top of the curve by the response ratio at the bottom. A larger window is better, but it must be considered with data noise.

| Z'-Factor | A measure of statistical effect size and data quality that incorporates both the assay window and the data variation (standard deviation). | Z' = 1 - [3*(σₚ + σₙ) / | μₚ - μₙ | ] Where σ=std. dev., μ=mean, ₚ=positive control, ₙ=negative control. | Z' > 0.5 is generally considered suitable for high-throughput screening [1]. |

Experimental Protocol: Testing Assay Development & Instrument Setup

This protocol helps diagnose whether a failed Z'-LYTE assay is due to reagent or instrument issues [1].

Objective: To determine if the lack of an assay window is caused by problems with the development reaction or the microplate reader setup.

Materials:

  • Your Z'-LYTE assay reagents, including the 100% phosphopeptide control and the substrate (0% phosphopeptide).
  • Appropriate buffers.

Method:

  • 100% Phosphopeptide Control: Prepare a sample without exposing it to any development reagent. This ensures no cleavage occurs and should give the lowest possible ratio.
  • Substrate Control: Prepare a sample and expose it to a 10-fold higher concentration of development reagent than recommended in the kit's Certificate of Analysis (COA). This ensures full cleavage and should give the highest possible ratio.
  • Measure the signals and calculate the ratios for both samples.

Interpretation:

  • A properly developed reaction should show approximately a 10-fold difference in the ratio between the two controls.
  • If this difference is observed, the reagents are functioning correctly, and the problem likely lies with the instrument setup (e.g., filters, optics).
  • If no difference is observed, the issue is likely with the reagents or the development reaction itself (e.g., over- or under-development). Check the dilution of the development reagent against the COA.

Diagnostic Workflow & Assay Validation Diagram

The following diagram illustrates the logical workflow for troubleshooting a failed assay and the relationship between key validation metrics. The DOT script generates this diagram.

Start Assay Failure (No/Low Signal Window) Decision1 Development Reaction Test Shows 10-fold Ratio? Start->Decision1  Z'-LYTE Assay Metric1 Calculate Assay Window Start->Metric1  General Workflow Action1 Reagents are Functional Problem is with Instrument Decision1->Action1  Yes Action2 Problem is with Reagents Check Development Dilution Decision1->Action2  No Action1->Metric1  After Fix Action2->Metric1  After Fix Metric2 Calculate Z'-Factor Metric1->Metric2 Decision2 Z'-Factor > 0.5? Metric2->Decision2 OutcomeGood Assay is Robust Proceed to Screening Decision2->OutcomeGood  Yes OutcomeBad Assay Not Robust Optimize Protocol Decision2->OutcomeBad  No

Troubleshooting and Validation Workflow: This chart outlines the diagnostic steps for a failed assay (left) and the standard path for quantitative assay validation (right). It integrates key concepts like the development reaction test and the critical Z'-Factor metric [1].

Key Technical Support Contacts

For further assistance, the dedicated Drug Discovery Technical Support team can be contacted. This is a specialized service for pharmaceutical and biotech researchers [2].

  • Technical Support Inquiries: drugdiscoverytech@thermofisher.com [1].
  • Europe/Middle East: eurotech@lifetech.com [2].

References

EIPA vs. Dynasore: A Comparative Overview

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core characteristics and experimental findings for EIPA and Dynasore based on recent studies.

Feature This compound (5-(N-Ethyl-N-isopropyl)amiloride) Dynasore
Primary Target Inhibits Na+/H+ exchangers (NHE), a key step in macropinocytosis [1] [2] Inhibits the GTPase activity of dynamin [1] [3]
Primary Inhibited Pathway Macropinocytosis [1] [2] Clathrin-mediated endocytosis (CME) [1] [3]
Effect on VEGFR2 Internalization Inhibits a large fraction (~70%) of VEGF-induced VEGFR2 uptake [1] Inhibits a smaller fraction (~25-30%) of VEGF-induced VEGFR2 uptake [1]
Key Finding on Specificity Effects on VEGF-induced ERK1/2 signaling are reversible, suggesting specificity for its pathway [1] Effects on VEGF signaling are often irreversible or inconsistent, indicating significant off-target effects [1]

| Experimental Workflow | 1. Pre-treat cells with 25-50 µM this compound for 30-60 min. 2. Stimulate with VEGF for 15 min (internalization) or 5-10 min (signaling). 3. Assay via surface biotinylation or Western blot [1] [2] | 1. Pre-treat cells with 80-100 µM Dynasore for 30-60 min. 2. Stimulate with VEGF for 15 min (internalization) or 5-10 min (signaling). 3. Assay via surface biotinylation or Western blot [1] [3] |

Deeper Dive into Experimental Evidence

The data in the summary table leads to several critical insights for researchers.

  • The Critical Issue of Off-Target Effects: A major finding from recent studies is that dynamin inhibitors, particularly dynasore, exhibit notable off-target effects. While dynasore, dyngo 4a, and dynole all successfully inhibit the clathrin-mediated endocytosis of VEGFR2, they produce contradictory and inconsistent effects on its downstream signaling [1]. For instance:

    • On VEGFR2 phosphorylation: Dynasore has no effect, while dyngo 4a and dynole are strong inhibitors [1].
    • On Akt phosphorylation: Dynasore and dynole are strong inhibitors, while dyngo 4a has no effect [1]. Since all three drugs block the same endocytic pathway, their divergent impacts on signaling are a strong indicator of off-target effects that are independent of dynamin inhibition [1].
  • Evidence for this compound's Specificity: The specificity of an endocytic inhibitor can be tested using a reversibility "uncoupling assay". The principle is that if a drug's effect is specific, its inhibition should be reversible upon removal; if the effect is due to off-target toxicity, it will persist [1].

    • Experimental Finding: The inhibitory effect of this compound on VEGF-induced ERK1/2 phosphorylation is reversible. When this compound is washed out and cells are re-stimulated with VEGF, ERK1/2 signaling is restored. This supports the conclusion that this compound's action is specific to its intended pathway and not due to general cell toxicity [1].

Detailed Experimental Protocols

For your experimental planning, here are more detailed methodologies as cited in the literature.

1. Internalization Assay using Surface Biotinylation This protocol is used to quantify the endocytosis of receptors like VEGFR2 [1].

  • Cell Surface Biotinylation: Label cell surface proteins with a membrane-impermeable, cleavable biotin reagent (e.g., Sulfo-NHS-SS-Biotin) for 30 minutes on ice.
  • Induce Internalization: Move cells to a warm medium (37°C) containing VEGF for 15 minutes to allow endocytosis.
  • Strip Residual Surface Biotin: Treat cells with a membrane-impermeable reducing agent (e.g., MesNa) to cleave and remove biotin that remains on the cell surface. The biotin that has been internalized is protected from this stripping.
  • Pull-Down and Analysis: Lyse the cells and isolate the biotinylated proteins using streptavidin beads. The amount of internalized VEGFR2 can then be quantified through Western blotting. The fraction of inhibition by this compound or dynasore is calculated by comparing internalized VEGFR2 in treated vs. untreated cells [1].

2. Signaling Phosphorylation Assay This protocol assesses the impact of inhibitors on kinase activation pathways [1].

  • Serum Starvation: Culture cells (e.g., HUVECs) in low-serum medium (e.g., 0.5% FBS) for 12-24 hours to reduce background signaling.
  • Drug Pre-treatment: Incubate cells with the chosen inhibitor (e.g., 80 µM Dynasore, 25-50 µM this compound) or a vehicle control (DMSO) for 30-60 minutes.
  • Ligand Stimulation: Add VEGF to the medium for a short duration (e.g., 5-10 minutes) to activate the signaling pathway.
  • Protein Extraction and Detection: Lyse the cells and analyze the phosphorylation status of key signaling proteins (e.g., VEGFR2, ERK1/2, Akt) via SDS-PAGE and Western blotting using phospho-specific antibodies [1].

Visualizing the Experimental Workflow and Findings

To better understand the relationships and experimental logic, the following diagrams illustrate the key concepts.

G Start VEGF Stimulation Pathway1 Clathrin-Mediated Endocytosis (30%) Start->Pathway1 Pathway2 Macropinocytosis (70%) Start->Pathway2 Effect1 Blocks CME Pathway1->Effect1 Effect2 Blocks Macropinocytosis Pathway2->Effect2 Inhibitor1 Dynasore Inhibits Inhibitor1->Pathway1 Targets Inhibitor2 This compound Inhibits Inhibitor2->Pathway2 Targets Conclusion Combined use blocks all VEGFR2 internalization Effect1->Conclusion Effect2->Conclusion

Diagram 1: Complementary Inhibition of VEGFR2 Uptake. VEGF induces two primary endocytosis pathways. Dynasore and this compound target clathrin-mediated endocytosis and macropinocytosis, respectively. Used together, they completely block VEGFR2 internalization [1].

G Drug Dynamin Inhibitors (Dynasore, Dyngo, Dynole) SubEffect1 Consistently Inhibit Clathrin-Mediated Endocytosis Drug->SubEffect1 SubEffect2 Exert Inconsistent Effects on Downstream Signaling Drug->SubEffect2 Evidence1 e.g., No effect on pVEGFR2 (Dynasore) SubEffect2->Evidence1 Evidence2 e.g., Inhibits pAkt (Dynasore, Dynole) SubEffect2->Evidence2 Evidence3 e.g., No effect on pAkt (Dyngo) SubEffect2->Evidence3 Conclusion Suggests significant off-target effects Evidence1->Conclusion Evidence2->Conclusion Evidence3->Conclusion

Diagram 2: Evidence for Off-Target Effects of Dynamin Inhibitors. While dynamin inhibitors consistently block a physical process (endocytosis), their variable effects on molecular signaling events indicate interference with other, unintended targets in the cell [1].

Key Takeaways for Researchers

  • This compound demonstrates higher specificity for its intended pathway (macropinocytosis), with reversible effects that strengthen the validity of experimental findings [1].
  • Exercise caution when interpreting results with dynasore. Its inhibition of endocytosis is effective, but its concurrent off-target effects on signaling pathways mean that observed changes in cell response cannot be automatically attributed to blocked internalization [1].
  • Employ complementary methods to verify findings. Using genetic approaches (e.g., siRNA against dynamin or clathrin) alongside pharmacological inhibitors like dynasore can help confirm whether an effect is truly due to the inhibition of the intended pathway [1].

References

EIPA in Macropinocytosis Assays: Experimental Data

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes key experimental evidence from recent studies that validate EIPA's use in macropinocytosis assays.

Cell Type / System This compound Concentration Experimental Readout Key Finding & Validation Citation
Human & Mouse T Cells 25-50 μM Uptake of 70 kDa Fluorescein-Dextran (Fdex) and fluorochrome-labeled BSA (Bovine Serum Albumin). This compound potently inhibited probe uptake in activated T cells. Specificity was confirmed by the lack of effect from PitStop, a clathrin-mediated endocytosis inhibitor. [1]
Hepatocellular Carcinoma (HCC) Cell Lines (e.g., SK-Hep1, Huh7) 50 μM Uptake of TMR-dextran (70 kDa) and degradation of DQ-BSA. This compound significantly attenuated sorafenib-induced macropinocytosis. The assay confirmed fluid uptake and lysosomal degradation, key features of functional macropinocytosis. [2]
Various HCC & Immortalized Liver Cell Lines 50 μM Uptake of TMR-dextran and degradation of DQ-FITC-BSA under hypoxia. This compound effectively blocked hypoxia-induced dextran and BSA uptake in HCC cells, but had little effect on normoxic cells with low basal macropinocytosis. [3]
General Macropinocytosis Research Commonly 10-100 μM Uptake of fluid-phase markers (e.g., dextran, albumin). This compound is recognized as one of the most selective inhibitors of macropinocytosis, acting via inhibition of Na+/H+ exchangers (NHEs). [4]

Core Experimental Protocol for Validating this compound

The studies share a common methodological foundation for assessing macropinocytosis, which you can adapt for your own validation experiments.

A 1. Pre-treatment & Inhibition B Incubate cells with this compound (Typically 25-50 µM) for 15-30 minutes A->B C 2. Macropinocytosis Assay B->C D Add fluid-phase tracer to culture medium: • 70 kDa TMR-Dextran (0.5 mg/mL) • DQ-BSA (0.5 mg/mL) C->D E Incubate for 1-4 hours (Time varies by cell type) D->E F 3. Termination & Analysis E->F G Wash cells with cold PBS to stop uptake and remove surface-bound tracer F->G H Fix cells and analyze via: • Confocal Microscopy • Flow Cytometry G->H

Key Controls for Validation:

  • Temperature Control: Incubate a cell sample at 4°C during the assay. Macropinocytosis is an energy-dependent process and should be completely abolished at this low temperature, serving as a baseline for non-specific binding [1].
  • Specificity Control: Co-incubate with an inhibitor of another endocytic pathway, such as PitStop 2 (clathrin-mediated endocytosis inhibitor). The uptake of your macropinocytosis marker (e.g., 70 kDa dextran) should be insensitive to PitStop but sensitive to this compound, confirming pathway specificity [1].
  • Functional Validation with DQ-BSA: Using DQ-BSA is a strong validation step. Its fluorescence is quenched until degraded in the lysosome. An increase in fluorescence directly confirms not just uptake, but also the functional maturation of macropinosomes and degradation of cargo, which is the ultimate purpose of nutrient-scavenging macropinocytosis [2] [3].

Key Insights for Your Research

  • This compound is a gold-standard inhibitor: The consistent use of this compound across highly-cited studies in immunology and cancer biology solidifies its status as a first-choice pharmacological tool for inhibiting macropinocytosis [1] [4].
  • Mechanism of action is well-defined: this compound specifically inhibits plasma membrane Na+/H+ exchangers (NHEs), which disrupts the submembranous pH and prevents the activation of Rac1 and Cdc42, small GTPases essential for actin-driven membrane ruffling [4].
  • Use appropriate controls and markers: For conclusive validation, your experimental design should include the key controls mentioned above and use established macropinocytosis markers like high molecular weight (70 kDa) dextran.

References

validating EIPA specificity in signal transduction

Author: Smolecule Technical Support Team. Date: February 2026

EIPA Targets & Experimental Data

The table below consolidates key quantitative data on this compound's interactions with various biological targets, which is crucial for understanding its specificity challenges.

Target Reported IC50 / Effective Concentration Experimental Context (Cell/Model) Key Findings / Effects
Na+/H+ Exchangers (NHE) [1] IC50: 19.5 μM (for basal Na+ current) X. laevis oocytes [1] Reversibly inhibits basal Na+ current.
TRPP3 Channel [1] IC50: 10.5 μM X. laevis oocytes [1] Suppresses TRPP3-mediated Ca2+ uptake [1].
Macropinocytosis [1] 20-30 μM HT-29 & MIA PaCa-2 cells (in vitro) [1] Blocks macropinocytosis-mediated uptake [1].
CLIC/GEEC Endocytosis [2] 10 μM HEK293 cells (in vitro) [2] Inhibits CLIC/GEEC-mediated endocytosis pathway [2].
Autophagy Enhancement [1] 300 μM IEC-18 cells (in vitro) [1] Enhances autophagy; increases LC3-II & P62 protein levels [1].
Cell Proliferation [1] 5-100 μM (inhibition) MKN28 cells (in vitro) [1] Suppresses proliferation in a dose-dependent manner [1].
Myocardial Stretch Response [3] 1 μM Isolated perfused rabbit hearts (ex vivo) [3] Attenuates stretch-induced increase in ventricular fibrillation frequency [3].
Inflammation (COX-2) [1] 3 μM (in vitro); 10 mg/kg (in vivo) Cell-based assay; Mouse air pouch model [1] Inhibits LPS-induced COX-2 protein increase and leukocyte infiltration [1].

Experimental Protocols for Key Findings

For researchers looking to replicate or understand the basis of these findings, here are the methodologies from key studies.

  • Inhibiting Endocytosis (CLIC/GEEC pathway): As described in [2], HEK293 cells were treated with 10 μM this compound to analyze its effect on the cellular entry of rAAV-DJ viral vectors. The transduction efficiency was measured, often by quantifying GFP expression, to determine the inhibitory effect of this compound on this specific endocytosis pathway.
  • Modulating Cardiac Electrophysiology: In the study detailed in [3], isolated perfused rabbit hearts were used. Acute myocardial stretch was applied, and the resulting changes in ventricular fibrillation were analyzed using multiple epicardial electrodes and mapping techniques. This compound was perfused at a concentration of 1 μM to observe its attenuating effect on the stretch-induced electrophysiological modifications.
  • Anti-proliferative Effects: The protocol from [1] involved treating MKN28 human gastric cancer cells with this compound at concentrations ranging from 5 to 100 μM for 48 hours. Cell proliferation was then assessed, revealing a dose-dependent suppression of growth.

A Guide to Validating this compound's Specificity

This compound's primary known action is the inhibition of Na+/H+ exchangers (NHE). However, the data shows it also affects TRPP3 channels and various cellular processes at similar concentrations, which complicates the interpretation of experimental results. Therefore, a strategy to validate specificity is critical.

The following diagram outlines a general logical workflow for determining if an observed effect of this compound is due to NHE inhibition or an off-target action.

G start Observed Phenotype after this compound application step1 Hypothesis: Effect is mediated by NHE inhibition start->step1 step2 Test: Apply more specific NHE inhibitors (e.g., Cariporide for NHE1) step1->step2 step4 Result: Phenotype is replicated? step2->step4 step3 Test: Apply structurally distinct NHE inhibitors step5y Likely NHE-mediated effect step3->step5y Yes step6n Likely an off-target effect of this compound (e.g., on TRPP3, macropinocytosis) step3->step6n No step4->step5y Yes step5n Result: Phenotype is replicated? step4->step5n No step5n->step3 step6y Likely NHE-mediated effect

Research Recommendations

To confidently use this compound in your research and account for its multi-target profile, consider the following approaches:

  • Use Multiple Inhibitors: As illustrated in the workflow, never rely on this compound alone. Include other, structurally unrelated NHE inhibitors (like Hoe642/Cariporide) in your experimental design. If multiple inhibitors with different structures cause the same phenotypic change, confidence that the effect is due to NHE inhibition increases significantly [1].
  • Employ Controlled Genetic Strategies: Where possible, use genetic knockdown (e.g., siRNA) or knockout (e.g., CRISPR-Cas9) of the specific NHE isoform (like NHE1 or NHE3) being studied. Observing the same phenotype with genetic inhibition as with this compound provides powerful corroborating evidence.
  • Consider the Cellular Context: Be aware that this compound's effects can vary by cell type. For instance, it inhibits macropinocytosis in HT-29 and MIA PaCa-2 cells [1], and CLIC/GEEC endocytosis in HEK293 cells [2]. The dominant pathways in your experimental system will influence the results.
  • Carefully Interpret "Specific" Effects: Findings from studies using this compound at very low concentrations (e.g., 1-3 μM), where some specific anti-inflammatory actions have been reported [3] [1], still require validation through the multi-inhibitor or genetic approaches mentioned above to rule off-target effects.

References

Understanding Competitive Binding Assays

Author: Smolecule Technical Support Team. Date: February 2026

A competitive binding assay is a method used to measure the concentration of an analyte (like a drug or hormone) in a sample. The core principle involves the competition between a labeled reagent and the unlabeled analyte from your sample for a limited number of binding sites on a specific antibody or other binding protein [1] [2].

The amount of labeled analyte that successfully binds is inversely proportional to the concentration of the unlabeled analyte in the sample. More of your target substance means less of the labeled signal is detected [1]. The diagram below illustrates this general principle.

cluster_legend Legend cluster_assay Principle of a Competitive Binding Assay Principle of a Competitive Binding Assay Antibody Antibody Labeled Analyte Labeled Analyte Unlabeled Analyte\n(Sample) Unlabeled Analyte (Sample) Ab Antibody (Binding Site) Labeled Labeled Analyte Labeled->Ab Competes to Bind Unlabeled Unlabeled Analyte Unlabeled->Ab Binds

General Competitive Binding Assay Protocol

The table below outlines the key stages of a generic competitive binding assay, which can be adapted for various targets [3].

Stage Key Steps Purpose
1. Purification of Binding Protein Culture expression system; harvest and lyse cells; purify protein using affinity beads (e.g., glutathione beads for GST-tagged proteins). To isolate and immobilize the target protein (e.g., receptor, antibody).
2. Preparation of Competitors Transfert cells to express binding proteins; purify proteins (e.g., using GFP-Trap beads); elute and quantify proteins (Western blot, BCA assay). To obtain the labeled and unlabeled molecules that will compete for binding.
3. Binding Reaction Setup Immobilize binding protein; add a fixed amount of labeled competitor and varying amounts of unlabeled competitor; incubate to reach equilibrium. To allow the competitive binding reaction to occur under controlled conditions.
4. Detection & Analysis Wash away unbound material; elute bound complex; detect signal (e.g., fluorescence, luminescence); analyze data (dose-response curve). To measure the amount of bound labeled competitor and calculate the concentration of the unlabeled analyte.

References

EIPA efficacy across different experimental models

Author: Smolecule Technical Support Team. Date: February 2026

EIPA Efficacy Across Experimental Models

The table below summarizes the experimental findings on this compound from recent scientific literature.

Experimental Model Primary Target / Mechanism Reported Efficacy / Key Finding Experimental Concentration / Dosage Context / Function
Intestinal Organoids (Mouse) [1] Na+/H+ Exchanger 1 (NHE1) Disrupted crypt budding; blocked Paneth cell differentiation; reversible upon removal. 5 μM Stem cell lineage specification; maintenance of intracellular pH gradient.
Airway Allergy (Mouse) [2] Dendritic cell signaling (via IL-12b & TIM4) Significantly alleviated experimental airway allergy; suppressed Th2 immune response. Information not specified in abstract Immunomodulation; treatment of allergic disease.
Isolated Rabbit Hearts [3] Na+/H+ Exchanger (unspecified) Attenuated the increase in dominant frequency of stretch-induced ventricular fibrillation. 1 μM Cardiac electrophysiology; arrhythmia suppression.
SCRV Infection (CPB Cell Line) [4] Macropinocytosis (via Na+/H+ exchange) Inhibited SCRV infection in vitro; ~80% reduction in viral copy number at 72 hours. 20 μM Antiviral therapy; blocks viral entry into host cells.
SCRV Infection (Mandarin Fish) [4] Macropinocytosis (via Na+/H+ exchange) Increased survival rate; reduced viral load in spleen and kidney. 5 mg/kg (in vivo) Antiviral therapy; in vivo efficacy.
Glycinergic Synapses (Mouse Brainstem) [5] NHE6 (putative candidate) Investigated for its potential effect on synaptic transmission; strong immunoreactivity for NHE6 found in terminals. 100 μM Synaptic transmission and vesicle recycling.

Detailed Experimental Protocols

To assist with experimental design, here are the methodologies from key studies:

  • Intestinal Organoids (Mouse) [1]: Mouse small intestinal organoids were cultured in 3D Matrigel. The protocol involved treating the organoids with 5 μM this compound, with the culture medium containing the inhibitor being refreshed every 2-3 days. The primary readouts included imaging to assess crypt budding and immunostaining for cell lineage markers (e.g., Lysozyme for Paneth cells).
  • Antiviral Activity In Vitro (CPB Cells) [4]: The Chinese perch brain (CPB) cell line was cultured and pretreated with 20 μM this compound for 1 hour. The cells were then infected with Siniperca chuatsi rhabdovirus (SCRV) and continued to be incubated with this compound. Viral replication was quantified using quantitative real-time PCR (qRT-PCR) to measure viral copy numbers.
  • Antiviral Activity In Vivo (Mandarin Fish) [4]: Mandarin fish (average weight 5.0 ± 0.6 g) were intraperitoneally injected with 5 mg/kg of this compound at 48 hours, 24 hours, and 1 hour before being challenged with SCRV. Survival rates were monitored, and viral loads in tissues were measured post-infection.
  • Cardiac Electrophysiology (Rabbit Hearts) [3]: The study used isolated Langendorff-perfused rabbit hearts. The hearts were perfused with 1 μM this compound, and acute myocardial stretch was applied. Electrophysiological changes, specifically the dominant frequency of ventricular fibrillation, were analyzed using multiple epicardial electrodes and mapping techniques.
  • Synaptic Transmission (Mouse Brainstem) [5]: Acute brainstem slices from mice were prepared. Glycinergic postsynaptic currents were recorded from Lateral Superior Olive (LSO) neurons using patch-clamp electrophysiology while stimulating the Medial Nucleus of the Trapezoid Body (MNTB). This compound was applied at 100 μM to the bathing solution to investigate its effect on synaptic transmission during different stimulation protocols.

Mechanisms of Action in Cellular Processes

The following diagrams illustrate the primary molecular mechanisms of this compound identified in the research, highlighting its role in two key areas: inhibiting macropinocytosis and disrupting intestinal stem cell fate.

G This compound This compound NHE Na+/H+ Exchanger (NHE) This compound->NHE Inhibits ProtonEfflux Inhibits H+ Efflux NHE->ProtonEfflux pHi Increased Intracellular pH (pHi) ProtonEfflux->pHi MembraneRuffling Inhibits Membrane Ruffling pHi->MembraneRuffling Disrupts Macropinocytosis Blocks Macropinocytosis MembraneRuffling->Macropinocytosis ViralEntry Prevents Viral Entry Macropinocytosis->ViralEntry SCRV SCRV Virus SCRV->ViralEntry Requires

This compound's primary known mechanism is the inhibition of Na+/H+ exchangers (NHEs), which disrupts macropinocytosis, a key cellular entry pathway for some viruses [4].

G EIPA2 This compound NHE1 NHE1 Inhibition EIPA2->NHE1 Inhibits pHiGradient Disrupted pHi Gradient NHE1->pHiGradient ATOH1 ATOH1 Activity pHiGradient->ATOH1 Acts Downstream of SecretoryLineage Impaired Secretory Lineage ATOH1->SecretoryLineage PanethCell Paneth Cell Differentiation SecretoryLineage->PanethCell WNTCircuit Disrupted WNT Circuit PanethCell->WNTCircuit CryptBudding Inhibited Crypt Budding WNTCircuit->CryptBudding

In intestinal organoids, this compound inhibits NHE1, disrupting a critical intracellular pH gradient. This disruption impairs the differentiation of stem cells into the secretory lineage, specifically blocking Paneth cell formation, which is essential for crypt budding [1].

Key Insights for Researchers

  • Diverse Mechanisms and Applications: this compound's efficacy stems from its ability to modulate fundamental cellular processes like intracellular pH and ion exchange. This makes it a valuable tool for researching areas from immunology and virology to neurobiology and stem cell biology [4] [1] [2].
  • Concentration-Dependent Effects: The effective concentration of this compound varies significantly across models. In vitro cellular studies use micromolar concentrations (e.g., 5-20 μM), while in vivo animal models require different dosing (e.g., 5 mg/kg in fish) [4] [1]. Careful dose-finding is crucial.
  • Consider Specific NHE Isoforms: While this compound is a broad NHE inhibitor, research points to the importance of specific isoforms like NHE1 in intestinal stem cells [1] and NHE6 in neuronal synapses [5]. Using more specific inhibitors in follow-up studies can refine mechanistic understanding.

The experimental data demonstrates that this compound is a versatile compound with measurable efficacy across a wide range of biological models. The choice of model, protocol, and dosage should be directly aligned with the specific biological pathway or process under investigation.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

299.1261359 Da

Monoisotopic Mass

299.1261359 Da

Heavy Atom Count

20

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

VW50CE070T

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Neuroprotective Agents

Pictograms

Irritant

Irritant

Other CAS

1154-25-2

Wikipedia

Ethylisopropylamiloride

Dates

Last modified: 08-15-2023

Endocytosis-Mediated Replenishment of Amino Acids Favors Cancer Cell Proliferation and Survival in Chromophobe Renal Cell Carcinoma

Yi Xiao, Anja Rabien, René Buschow, Vyacheslav Amtislavskiy, Jonas Busch, Ergin Kilic, Sonia L Villegas, Bernd Timmermann, Moritz Schütte, Thorsten Mielke, Marie-Laure Yaspo, Klaus Jung, David Meierhofer
PMID: 33115803   DOI: 10.1158/0008-5472.CAN-20-1998

Abstract

Chromophobe renal cell carcinoma (chRCC) accounts for approximately 5% of all renal cancers and around 30% of chRCC cases have mutations in
. chRCC is poorly supported by microvessels and has markably lower glucose uptake than clear cell RCC and papillary RCC. Currently, the metabolic status and mechanisms by which this tumor adapts to nutrient-poor microenvironments remain to be investigated. In this study, we performed proteome and metabolome profiling of chRCC tumors and adjacent kidney tissues and identified major metabolic alterations in chRCC tumors, including the classical Warburg effect, the downregulation of gluconeogenesis and amino acid metabolism, and the upregulation of protein degradation and endocytosis. chRCC cells depended on extracellular macromolecules as an amino acid source by activating endocytosis to sustain cell proliferation and survival. Inhibition of the phospholipase C gamma 2 (PLCG2)/inositol 1,4,5-trisphosphate (IP3)/Ca
/protein kinase C (PKC) pathway significantly impaired the activation of endocytosis for amino acid uptakes into chRCC cells. In chRCC, whole-exome sequencing revealed that
mutations were not related to expression of PLCG2 and activation of endocytosis. Our study provides novel perspectives on metabolic rewiring in chRCC and identifies the PLCG2/IP3/Ca
/PKC axis as a potential therapeutic target in patients with chRCC. SIGNIFICANCE: This study reveals macropinocytosis as an important process utilized by chRCC to gain extracellular nutrients in a p53-independent manner.


Pharmacological evidence that DAPI inhibits NHE2 in Fundulus heteroclitus acclimated to freshwater

Kevin V Brix, Colin J Brauner, Dolph Schluter, Chris M Wood
PMID: 29763692   DOI: 10.1016/j.cbpc.2018.05.005

Abstract

Ionoregulation in the euryhaline killifish Fundulus heteroclitus has been intensively studied over the last two decades using a variety of techniques. However, there has been limited use of pharmacological inhibitors to identify proteins involved in ion transport for this species. In this study, we used a range of pharmacological inhibitors (EIPA, DAPI, ethoxzolamide, bumetanide, bafilomycin, phenamil, hydrochlorothiazide) to investigate the proteins involved in Na
transport in freshwater (1 mM Na
) acclimated F. heteroclitus. Our results indicate that Na
uptake under these conditions is sensitive to both EIPA (NHE-specific inhibitor) and DAPI (putative ASIC-specific inhibitor), but not to any of the other inhibitors. Results for EIPA are consistent with previous studies indicating F. heteroclitus relies solely on NHE2 for Na
transport across the apical membrane of ionocytes. In contrast, results for DAPI are surprising given previous studies that have indicated the H
-ATPase is basolaterally located in F. heteroclitus and so cannot contribute to Na
uptake via ASIC. The lack of bafilomycin sensitivity in the current study is consistent with a basolaterally located H
-ATPase. This suggests that DAPI is not an ASIC-specific inhibitor as has been previously assumed, and that it may also inhibit NHE2. Finally, we did not observe Na
uptake to be sensitive to ethoxzolamide, suggesting that carbonic anhydrase may not be involved in generating the H
needed to maintain NHE activity in freshwater as has been previously proposed.


NHE8 attenuates Ca

Shane A Wiebe, Allein Plain, Wanling Pan, Debbie O'Neill, Branko Braam, R Todd Alexander
PMID: 31042050   DOI: 10.1152/ajprenal.00329.2018

Abstract

To garner insights into the renal regulation of Ca
homeostasis, we performed an mRNA microarray on kidneys from mice treated with the Ca
-sensing receptor (CaSR) agonist cinacalcet. This revealed decreased gene expression of Na
/H
exchanger isoform 8 (NHE8) in response to CaSR activation. These results were confirmed by quantitative real-time PCR. Moreover, administration of vitamin D also decreased NHE8 mRNA expression. In contrast, renal NHE8 protein expression from the same samples was increased. To examine the role of NHE8 in transmembrane Ca
fluxes, we used the normal rat kidney (NRK) cell line. Cell surface biotinylation and confocal immunofluorescence microscopy demonstrated NHE8 apical expression. Functional experiments found 5-(
-ethyl-
-isopropyl)amiloride (EIPA)-inhibitable NHE activity in NRK cells at concentrations minimally attenuating NHE1 activity in AP-1 cells. To determine how NHE8 might regulate Ca
balance, we measured changes in intracellular Ca
uptake by live cell Ca
imaging with the fluorophore Fura-2 AM. Inhibition of NHE8 with EIPA or by removing extracellular Na
-enhanced Ca
influx into NRK cells. Ca
influx was mediated by a voltage-dependent Ca
channel rather than directly via NHE8. NRK cells express Cav1.3 and display verapamil-sensitive Ca
influx and NHE8 inhibition-augmented Ca
influx via a voltage-dependent Ca
channel. Finally, proximal tubules perused ex vivo demonstrated increased Ca
influx in the presence of luminal EIPA at a concentration that would inhibit NHE8. The results of the present study are consistent with NHE8 regulating Ca
uptake into the proximal tubule epithelium.


Macropinocytosis dependent entry of Chikungunya virus into human muscle cells

Ching Hua Regina Lee, Khairunnisa Mohamed Hussain, Justin Jang Hann Chu
PMID: 31449523   DOI: 10.1371/journal.pntd.0007610

Abstract

Chikungunya virus (CHIKV) is a re-emerging arbovirus known to cause chronic myalgia and arthralgia with high morbidity. CHIKV is now considered endemic in many countries across Asia and Africa. In this study, the susceptibility of various human, mammalian and mosquito cell lines to CHIKV infection was evaluated. CHIKV infection was found to be cell-type dependent and virus strain-specific. Furthermore, SJCRH30 (human rhabdomyosarcoma cell line) was showed to be highly permissive to CHIKV infection, with maximum production of infectious virions observed at 12 h.p.i. Pre-infection treatment of SJCRH30 with various inhibitors of endocytosis, including monodansylcadaverine (receptor-mediated endocytic inhibitor), dynasore (clathrin-mediated endocytic inhibitor), as well as filipin (caveolin-mediated endocytosis inhibitor), resulted in minimal inhibition of CHIKV infection. In contrast, dose-dependent inhibition of CHIKV infection was observed with the treatment of macropinocytosis inhibitor, 5-(N-ethyl-N-isopropyl)amiloride (EIPA). Furthermore, siRNA-mediated knockdown of sortin nexin 9 (SNX9) a protein involved in macropinosome formation, also resulted in a significant dose-dependent reduction in viral titre. By performing a virus entry assay, CHIKV particles were also observed to colocalize with FITC-dextran, a macropinosome marker. This study shows for the first time, that the infectious entry of CHIKV into human muscle cells is mediated by macropinocytosis. Together, the data from this study may pave the way for the development of specific inhibitors that target the entry process of CHIKV into cells.


Intracellular pH regulation in mantle epithelial cells of the Pacific oyster, Crassostrea gigas

Kirti Ramesh, Marian Y Hu, Frank Melzner, Markus Bleich, Nina Himmerkus
PMID: 32816118   DOI: 10.1007/s00360-020-01303-3

Abstract

Shell formation and repair occurs under the control of mantle epithelial cells in bivalve molluscs. However, limited information is available on the precise acid-base regulatory machinery present within these cells, which are fundamental to calcification. Here, we isolate mantle epithelial cells from the Pacific oyster, Crassostrea gigas and utilise live cell imaging in combination with the fluorescent dye, BCECF-AM to study intracellular pH (pH
) regulation. To elucidate the involvement of various ion transport mechanisms, modified seawater solutions (low sodium, low bicarbonate) and specific inhibitors for acid-base proteins were used. Diminished pH recovery in the absence of Na
and under inhibition of sodium/hydrogen exchangers (NHEs) implicate the involvement of a sodium dependent cellular proton extrusion mechanism. In addition, pH recovery was reduced under inhibition of carbonic anhydrases. These data provide the foundation for a better understanding of acid-base regulation underlying the physiology of calcification in bivalves.


Slc4a11 disruption causes duct cell loss and impairs NaCl reabsorption in female mouse submandibular glands

Ning-Yan Yang, Taro Mukaibo, Xin Gao, Ira Kurtz, James E Melvin
PMID: 31833218   DOI: 10.14814/phy2.14232

Abstract

Slc4a11, a member of the Slc4 HCO
transporter family, has a wide tissue distribution. In mouse salivary glands, the expression of Slc4a11 mRNA was more than eightfold greater than the other nine members of the Slc4 gene family. The Slc4a11 protein displayed a diffuse subcellular distribution in both the acinar and duct cells of mouse submandibular glands (SMG). Slc4a11 disruption induced a significant increase in the Na
and Cl
concentrations of stimulated SMG saliva, whereas it did not affect the fluid secretion rate in response to either β-adrenergic or cholinergic receptor stimulation. Heterologous expressed mouse Slc4a11 acted as a H
/OH
transporter that was uncoupled of Na
or Cl
movement, and this activity was blocked by ethyl-isopropyl amiloride (EIPA) but not 4,4'-Diisothiocyanato-2,2'-stilbenedisulfonic acid (DIDS). Slc4a11 disruption revealed that Slc4a11 does not play a major role in intracellular pH regulation in mouse salivary gland cells. In contrast, NaCl reabsorption was impaired in the SMG saliva of female compared to male Slc4a11 null mice, which correlated with the loss of duct cells and a decrease in expression of the duct-cell-specific transcription factor Ascl3. Together, our results suggest that Slc4a11 expression regulates the number of ducts cells in the mouse SMG and consequently NaCl reabsorption.


Na+/H+ Exchanger Regulates Amino Acid-Mediated Autophagy in Intestinal Epithelial Cells

Huiying Shi, Xinyan Zhao, Zhen Ding, Chaoqun Han, Ye Jiang, Wei Qian, Rong Lin, Xiaohua Hou
PMID: 28848079   DOI: 10.1159/000480184

Abstract

Dysfunctional autophagy has been reported to be associated with aberrant intestinal metabolism. Amino acids can regulate autophagic activity in intestinal epithelial cells (IECs). Na+/H+-exchanger 3 (NHE3) has been found to participate in the absorption of amino acids in the intestine, but whether NHE3 is involved in the regulation of autophagy in IECs is unclear.
In the present study, an amino acid starvation-induced autophagic model was established. Then, the effects of alanine and proline with or without the NHE inhibitor 5-(N-ethyl-N-isopropyl) amiloride (EIPA) were evaluated. Autophagy was examined based on the microtubule-associated light chain 3 (LC3) levels, transmission electron microscopy (TEM), tandem GFP-mCherry-LC3 construct, sequestosome-1 (SQSTM1, P62) mRNA and protein levels, and autophagy-related gene (ATG) 5, 7, and 12 expression levels. The autophagic flux was evaluated as the ratio of yellow (autophagosomes) to red (autolysosomes) LC3 puncta.
Following amino acid starvation, we found the LC3-II and ATG expression levels were enhanced in the IEC-18 cells. An increase in the number of autophagic vacuoles was concomitantly observed by TEM and confocal microscopy. Based on the results, supplementation with either alanine or proline depressed autophagy in the IEC-18 cells. Consistent with the elevated LC3-II levels, ATG expression increased upon NHE3 inhibition. Moreover, the mCherry-GFP-LC3 autophagic puncta representing both autophagosomes and autolysosomes per cell increased after EIPA treatment.
These results demonstrate that NHE (most likely NHE3) may participate in the amino acid regulation of autophagy in IECs, which would aid in the design of better treatments for intestinal inflammation.


Na

Leo K Y Chan, Yi Wang, Enders K W Ng, Po Sing Leung
PMID: 29110392   DOI: 10.1111/dom.13151

Abstract

To elucidate the role of Na
/H
exchanger 3 (NHE3) in sodium-glucose co-transporter 1 (SGLT1)-mediated small intestinal brush border membrane (BBM) glucose absorption and its functional implications in type 2 diabetes mellitus (T2DM).
Human jejunal samples were obtained from patients undergoing gastrectomy.
C-glucose absorption was measured by liquid scintillation counting. NHE3 expression was suppressed by siRNA-mediated knockdown or augmented in Caco2 cells. Glucose and insulin tolerance in db/db and m+/db mice was assessed with oral and intraperitoneal glucose tolerance tests, and an intraperitoneal insulin tolerance test. Insulin resistance and β-cell function were assessed using homeostatic model assessment of insulin resistance and β-cell function.
NHE3 expression was upregulated in db/db mouse jejunal BBM and high-glucose-treated Caco2 cells. NHE3 blockade impaired SGLT1-mediated glucose absorption in human jejunum, m+/db and db/db mouse jejunums, and Caco2 cells, via serum/glucocorticoid-regulated kinase 1 (SGK1). NHE3 knockdown suppressed SGLT1-mediated glucose uptake and reduced mRNA and protein levels of SGK1 and SGLT1, which were conversely enhanced by NHE3 overexpression. Chronic S3226 treatment diminished postprandial glucose levels and ameliorated glucose intolerance in db/db mice.
NHE3 is essential in the modulation of small intestinal BBM glucose absorption. Our findings provide a rationale for future possible clinical application of NHE3 for treatment of T2DM through reducing intestinal glucose uptake and counteracting postprandial hyperglycaemia.


Vps34-mediated macropinocytosis in Tuberous Sclerosis Complex 2-deficient cells supports tumorigenesis

Harilaos Filippakis, Amine Belaid, Brian Siroky, Constance Wu, Nicola Alesi, Thomas Hougard, Julie Nijmeh, Hilaire C Lam, Elizabeth P Henske
PMID: 30242175   DOI: 10.1038/s41598-018-32256-x

Abstract

Tuberous Sclerosis Complex (TSC), a rare genetic disorder with mechanistic target of rapamycin complex 1 (mTORC1) hyperactivation, is characterized by multi-organ hamartomatous benign tumors including brain, skin, kidney, and lung (Lymphangioleiomyomatosis). mTORC1 hyperactivation drives metabolic reprogramming including glucose and glutamine utilization, protein, nucleic acid and lipid synthesis. To investigate the mechanisms of exogenous nutrients uptake in Tsc2-deficient cells, we measured dextran uptake, a polysaccharide internalized via macropinocytosis. Tsc2-deficient cells showed a striking increase in dextran uptake (3-fold, p < 0.0001) relative to Tsc2-expressing cells, which was decreased (3-fold, p < 0.0001) with mTOR inhibitor, Torin1. Pharmacologic and genetic inhibition of the lipid kinase Vps34 markedly abrogated uptake of Dextran in Tsc2-deficient cells. Macropinocytosis was further increased in Tsc2-deficient cells that lack autophagic mechanisms, suggesting that autophagy inhibition leads to dependence on exogenous nutrient uptake in Tsc2-deficient cells. Treatment with a macropinocytosis inhibitor, ethylisopropylamiloride (EIPA), resulted in selective growth inhibition of Atg5-deficient, Tsc2-deficient cells (50%, p < 0.0001). Genetic inhibition of autophagy (Atg5
MEFs) sensitized cells with Tsc2 downregulation to the Vps34 inhibitor, SAR405, resulting in growth inhibition (75%, p < 0.0001). Finally, genetic downregulation of Vps34 inhibited tumor growth and increased tumor latency in an in vivo xenograft model of TSC. Our findings show that macropinocytosis is upregulated with Tsc2-deficiency via a Vps34-dependent mechanism to support their anabolic state. The dependence of Tsc2-deficient cells on exogenous nutrients may provide novel approaches for the treatment of TSC.


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